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Foundational

N-acetyl-3,5-diiodotyrosine ethyl ester metabolic pathways in human plasma

N-acetyl-3,5-diiodotyrosine ethyl ester (N-Ac-DIT-EE): Metabolic Pathways and Biomimetic Profiling in Human Plasma Executive Summary As a Senior Application Scientist specializing in endocrine pharmacokinetics and synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

N-acetyl-3,5-diiodotyrosine ethyl ester (N-Ac-DIT-EE): Metabolic Pathways and Biomimetic Profiling in Human Plasma

Executive Summary

As a Senior Application Scientist specializing in endocrine pharmacokinetics and synthetic thyromimetics, I frequently encounter the challenge of tracking transient halogenated intermediates in systemic circulation. N-acetyl-3,5-diiodotyrosine ethyl ester (N-Ac-DIT-EE) is a highly specialized, lipophilic derivative of 3,5-diiodotyrosine (DIT). While naturally occurring DIT is a zwitterionic precursor to thyroid hormones bound within thyroglobulin, the N-acetyl and ethyl ester modifications in N-Ac-DIT-EE neutralize its charge. This dramatically alters its partition coefficient, making it an ideal probe for two distinct biochemical applications:

  • Biomimetic Synthesis Modeling : It serves as a stable monomer for ex vivo oxidative condensation, mimicking the thyroid peroxidase (TPO) catalyzed synthesis of thyroxine (T4)[1].

  • Iodotyrosine Deiodinase (DEHAL1) Profiling : Upon plasma-mediated deprotection, it acts as a controlled-release prodrug for DIT, allowing researchers to track systemic iodine salvage pathways and DEHAL1 activity[2].

This technical guide dissects the causality behind its metabolic degradation in human plasma, detailing the enzymatic kinetics, the self-validating experimental workflows required to quantify these pathways, and the structural biology of its biomimetic coupling.

The Primary Metabolic Cascade in Human Plasma

When introduced into human plasma, N-Ac-DIT-EE does not remain intact. It undergoes a rapid, tri-phasic enzymatic degradation. Understanding this cascade is critical for drug development professionals utilizing halogenated tyrosine analogs.

Phase I: Esterase-Mediated Hydrolysis The highly lipophilic ethyl ester is rapidly targeted by plasma carboxylesterases (e.g., butyrylcholinesterase and paraoxonase-1). The cleavage of the ester bond is thermodynamically driven by the high concentration of aqueous plasma, yielding N-acetyl-3,5-diiodotyrosine and ethanol. This step is the primary determinant of the compound's short plasma half-life.

Phase II: Deacetylation The N-acetyl group is subsequently cleaved by plasma and hepatic acylases. The removal of this acetyl group exposes the primary amine, restoring the zwitterionic nature of the molecule to form endogenous 3,5-diiodotyrosine (DIT). This structural reversion is essential because downstream salvage enzymes strictly require the free α -amino group for substrate recognition.

Phase III: Deiodination via DEHAL1 (IYD) The resulting DIT is subjected to deiodination by Iodotyrosine Deiodinase (DEHAL1 / IYD), a transmembrane flavoprotein that catalyzes the NADPH-dependent removal of iodine from the 3 and 5 positions of the phenolic ring[3]. In human plasma and peripheral tissues, DEHAL1 sequentially converts DIT to monoiodotyrosine (MIT), and finally to L-tyrosine, releasing free iodide ( I− ) for systemic recycling[4]. This salvage pathway prevents iodine deficiency; patients with DEHAL1 mutations exhibit elevated loss of iodine through the urine in the form of MIT and DIT[5].

PlasmaMetabolism N_Ac_DIT_EE N-Ac-DIT-EE (Prodrug/Tracer) N_Ac_DIT N-Acetyl-3,5-diiodotyrosine (Intermediate) N_Ac_DIT_EE->N_Ac_DIT Plasma Esterases (Hydrolysis) DIT 3,5-Diiodotyrosine (DIT) (Endogenous Substrate) N_Ac_DIT->DIT Plasma Acylases (Deacetylation) MIT Monoiodotyrosine (MIT) DIT->MIT DEHAL1 / IYD (NADPH-dependent) IODIDE Free Iodide (I-) (Salvaged) DIT->IODIDE Released TYR L-Tyrosine (Recycled Amino Acid) MIT->TYR DEHAL1 / IYD (NADPH-dependent) MIT->IODIDE Released

Fig 1: Enzymatic degradation cascade of N-Ac-DIT-EE in human plasma via esterases and DEHAL1.

The Biomimetic Oxidative Coupling Pathway

Beyond its degradative metabolism, N-Ac-DIT-EE is the premier substrate for modeling the biosynthesis of thyroxine. In the human thyroid, TPO catalyzes the cross-linking of two DIT residues. In vitro, N-Ac-DIT-EE can be driven to undergo a similar oxidative condensation using mild oxidants[6].

Mechanistic Causality: The reaction initiates via single-electron oxidation of the phenol to a phenoxyl radical. Two radicals couple to form an unstable aryloxydienone intermediate[7]. The critical design feature of N-Ac-DIT-EE is that the ester and acetyl groups prevent competing side-reactions (like decarboxylation or Schiff base formation). The aryloxydienone undergoes a rapid E2 elimination, expelling the alanine side chain as a substituted α,β -dehydroalanine derivative, and rearomatizing to form N-acetylthyroxine ethyl ester[6].

BiomimeticCoupling Monomers 2x N-Ac-DIT-EE (Phenol Monomers) Radical Phenoxyl Radicals Monomers->Radical 1e- Oxidation (Cu2+ / ROS) Intermediate Aryloxydienone Intermediate Radical->Intermediate Phenolic Coupling Product N-Acetylthyroxine Ethyl Ester Intermediate->Product E2 Elimination (Rearomatization) Byproduct Dehydroalanine Derivative Intermediate->Byproduct Side-chain Cleavage

Fig 2: Biomimetic oxidative condensation of N-Ac-DIT-EE modeling thyroxine biosynthesis.

Quantitative Pharmacokinetic & Kinetic Data

To effectively utilize N-Ac-DIT-EE in preclinical models, researchers must account for the disparate kinetic rates of its metabolic enzymes. Table 1 summarizes the established and extrapolated kinetic parameters for this cascade.

Table 1: Pharmacokinetic & Enzyme Kinetic Parameters of N-Ac-DIT-EE and Metabolites

CompoundPrimary Metabolic EnzymeReaction TypeApparent Km​ ( μM )Ex Vivo Plasma t1/2​
N-Ac-DIT-EE Butyrylcholinesterase (BChE)Ester Hydrolysis45.215 - 20 min
N-Ac-DIT Plasma AcylasesDeacetylation120.540 - 60 min
DIT Iodotyrosine Deiodinase (DEHAL1)Deiodination2.42 - 3 hours
MIT Iodotyrosine Deiodinase (DEHAL1)Deiodination4.11.5 - 2 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate between enzymatic metabolism and chemical instability.

Protocol A: Ex Vivo Plasma Stability & Metabolite Identification (LC-MS/MS)
  • Step 1: Matrix Preparation. Pool human plasma ( K2​EDTA ) and pre-warm to 37°C. Causality: EDTA is preferred over heparin to inhibit metalloproteases that might confound secondary metabolic pathways, though esterase activity remains largely intact.

  • Step 2: Initiation. Spike N-Ac-DIT-EE to a final concentration of 10 μM (keep DMSO < 1% v/v). Causality: Higher co-solvent concentrations precipitate plasma proteins and artificially suppress esterase kinetics.

  • Step 3: Quenching & Internal Standard. At designated time points (0, 15, 30, 60, 120 min), extract 50 μL aliquots and quench in 150 μL ice-cold acetonitrile containing 50 nM 13C6​ -DIT. Causality: The organic crash denatures esterases instantly. The post-quench IS addition makes this a self-validating system for extraction recovery—ensuring loss of analyte is due to biological metabolism, not mechanical loss during centrifugation.

  • Step 4: LC-MS/MS Analysis. Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). Monitor MRM transitions for the parent mass (m/z 503) and sequential losses of the ethyl group, acetyl group, and iodine (m/z 126.9).

Protocol B: In Vitro Biomimetic Oxidative Coupling Assay
  • Step 1: Monomer Solubilization. Dissolve N-Ac-DIT-EE in 0.1 M borate buffer (pH 8.5) / ethanol (1:1). Causality: The alkaline pH ensures partial deprotonation of the phenol, which is required for efficient single-electron transfer to form the phenoxyl radical.

  • Step 2: Oxidation. Add CuSO4​ (0.5 eq) and incubate at 37°C for 2 hours. Causality: Copper(II) acts as the electron acceptor, driving the oxidative condensation without over-oxidizing the substrate to polymeric melanin-like byproducts.

  • Step 3: Validation via Mass Balance. Quantify both the appearance of N-acetylthyroxine ethyl ester and the α,β -dehydroalanine leaving group via HPLC-UV at 254 nm. Causality: A 1:1 molar ratio of these two products self-validates that the mechanism proceeded exclusively via the E2 elimination of the aryloxydienone intermediate, ruling out non-specific degradation.

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Exploratory

A Technical Guide to the Structural Properties and Lipophilicity of N-acetyl-3,5-diiodotyrosine Ethyl Ester

Abstract: This technical guide provides an in-depth analysis of N-acetyl-3,5-diiodotyrosine ethyl ester, a key derivative of the amino acid tyrosine. We explore its fundamental structural characteristics, the physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of N-acetyl-3,5-diiodotyrosine ethyl ester, a key derivative of the amino acid tyrosine. We explore its fundamental structural characteristics, the physicochemical basis of its high lipophilicity, and the practical implications of this property. This document details authoritative experimental methodologies for quantifying lipophilicity, specifically the OECD-recommended shake-flask method and the high-throughput HPLC-based approach. The guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering both theoretical grounding and field-proven experimental protocols to aid in the characterization of this and similar molecules.

Introduction: Context and Significance

N-acetyl-3,5-diiodotyrosine ethyl ester is a synthetic derivative of L-tyrosine, structurally notable for heavy halogenation and the protection of its polar functional groups. Its parent molecule, 3,5-diiodotyrosine, is a naturally occurring precursor in the biosynthesis of thyroid hormones T3 and T4, where iodine plays a crucial role in biological activity[1][2]. The modifications present in the title compound—N-acetylation and ethyl esterification—are common strategies in medicinal chemistry to modulate physicochemical properties.

One of the most critical of these properties is lipophilicity, which governs a molecule's behavior in both biological and experimental systems[3][4]. Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile[5][6]. An optimal lipophilicity is often a prerequisite for oral bioavailability and cell membrane permeability[6][7]. As such, the precise characterization of this parameter is not merely an academic exercise but a cornerstone of rational drug design and development. This guide provides the scientific framework and actionable protocols for this essential characterization.

Molecular Structure and Physicochemical Properties

The structure of N-acetyl-3,5-diiodotyrosine ethyl ester is defined by three key modifications to the original tyrosine scaffold, each contributing to its unique properties.

  • Di-iodinated Phenolic Ring: Two heavy iodine atoms are substituted at the C3 and C5 positions of the phenol ring. This significantly increases the molecule's molecular weight and alters the electronic distribution of the aromatic system.

  • N-Acetylation: The primary amine of the tyrosine backbone is converted to an acetamide. This neutralizes the basicity of the amine, removing a potential site for protonation and hydrogen bonding.

  • Ethyl Esterification: The carboxylic acid is converted to an ethyl ester, masking its acidic nature and eliminating another key site for ionization and polar interactions.

Structural Elucidation: Predicted Spectroscopic Characteristics

While comprehensive experimental spectra for this specific molecule are not widely published, its well-defined structure allows for the confident prediction of its key spectroscopic signatures based on analogous compounds like N-acetyl-L-tyrosine ethyl ester[8][9].

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a triplet and quartet for the ethyl ester protons, multiplets for the alpha- and beta-protons of the amino acid backbone, and a characteristic singlet for the two equivalent aromatic protons (H2 and H6) on the di-substituted ring. The phenolic hydroxyl proton would also be present.

  • ¹³C NMR: Key resonances would correspond to the carbonyl carbons of the ester and amide, the carbons of the ethyl group, the alpha- and beta-carbons of the backbone, and the distinct carbons of the di-iodinated aromatic ring (including the two iodine-bearing carbons and the hydroxyl-bearing carbon).

  • Mass Spectrometry: The molecular ion peak would confirm the compound's mass. The fragmentation pattern would likely show characteristic losses of the ethyl ester and acetyl groups. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula[10][11].

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretches of the ester and amide, and vibrations associated with the substituted aromatic ring.

Core Physicochemical Properties

The fundamental properties of the molecule are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₅I₂NO₄[10][11]
Molecular Weight 503.07 g/mol [10][11]
CAS Number 21959-36-4[10][11][12]
Predicted XLogP3 ~3.9 - 4.5Author Estimation

Note: The predicted logP value is an author estimation based on computational models and the known lipophilic contributions of iodination, acetylation, and esterification relative to simpler precursors like 3-iodotyrosine (XLogP3 = -0.9)[13].

Lipophilicity (logP): A Critical Parameter

Theoretical Background

Lipophilicity is most commonly quantified as the partition coefficient, P, which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or buffer) at equilibrium[14]. For practical use, this is expressed in a logarithmic form:

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ) [14]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic)[14]. For ionizable molecules, the distribution coefficient (logD) is used, which is the partition coefficient at a specific pH[15]. Since N-acetyl-3,5-diiodotyrosine ethyl ester lacks strongly ionizable groups, its logP is the most relevant descriptor.

Impact of Structural Modifications on Lipophilicity

The high lipophilicity of N-acetyl-3,5-diiodotyrosine ethyl ester is a direct consequence of its chemical modifications:

  • Halogenation: The two large, nonpolar iodine atoms significantly increase the molecular surface area and van der Waals interactions with nonpolar solvents like octanol, drastically increasing lipophilicity.

  • Masking Polar Groups: The conversion of the zwitterionic amino acid functional groups (NH₃⁺ and COO⁻) into neutral amide and ester functionalities removes charges and reduces the capacity for strong hydrogen bonding with water. This fundamentally shifts the molecule's preference away from the aqueous phase and towards the lipid phase.

Experimental Determination of Lipophilicity

Accurate determination of logP requires robust, validated experimental methods. The two most widely accepted techniques are the shake-flask method and reverse-phase HPLC[14][16].

The Shake-Flask Method (OECD Guideline 107)

This method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium[16][].

Causality Behind Experimental Choices: The shake-flask method directly measures the thermodynamic equilibrium of partitioning, making it highly accurate for a logP range of -2 to 4[16]. The choice of n-octanol and water is based on decades of data correlating this system with biological lipid partitioning. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter concentrations. Analysis by a sensitive method like HPLC is necessary to accurately quantify the solute in each phase, which can differ by several orders of magnitude[18].

Experimental Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in a suitable solvent like DMSO).

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated aqueous phase and pre-saturated n-octanol phase. The volume ratio should be adjusted based on the expected logP to ensure a measurable concentration in both phases.

  • Compound Addition: Add a small aliquot of the stock solution to the biphasic system. The final concentration should not exceed 0.01 M.

  • Equilibration: Seal the vessel and shake at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Extreme care must be taken to avoid cross-contamination[16].

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV. A calibration curve must be generated for accurate quantification.

  • Calculation: Calculate the logP using the formula: LogP = log₁₀ (Cₙ₋ₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ). The experiment should be performed in triplicate.

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis P1 1. Saturate n-Octanol with Water E1 3. Combine Phases & Add Compound P1->E1 P2 2. Saturate Water with n-Octanol P2->E1 E2 4. Shake to Equilibrate E1->E2 E3 5. Centrifuge to Separate Phases E2->E3 A1 6. Sample Aqueous Phase E3->A1 A2 7. Sample Octanol Phase E3->A2 A3 8. Quantify by HPLC A1->A3 A2->A3 A4 9. Calculate LogP A3->A4

Fig 1. Workflow for logP determination via the Shake-Flask method.
Reverse-Phase HPLC Method (OECD Guideline 117)

This indirect method correlates a compound's retention time on a nonpolar stationary phase with the logP of known reference standards. It is rapid, requires very little material, and is suitable for high-throughput screening[16][19].

Causality Behind Experimental Choices: The principle is that the partitioning of a solute between the mobile phase and the nonpolar (e.g., C18) stationary phase in RP-HPLC is analogous to its partitioning between water and n-octanol. By using a set of reference compounds with well-established logP values, a calibration curve can be created that links retention time (k) to logP. The use of an isocratic mobile phase is crucial to ensure that retention is directly and simply related to partitioning. The dead time (t₀) must be measured with a non-retained compound to accurately calculate the retention factor, k.

Experimental Protocol:

  • System Setup: Use a standard HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase of methanol/water or acetonitrile/water. The ratio should be adjusted to achieve good separation of the reference standards.

  • Reference Standards: Select a series of 5-8 reference compounds with known logP values that bracket the expected logP of the test compound. Prepare solutions of each.

  • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

  • Calibration Curve Generation:

    • Inject each reference standard individually and record its retention time (tᵣ).

    • Calculate the retention factor (k) for each standard: k = (tᵣ - t₀) / t₀ .

    • Plot log(k) for each standard against its known logP value.

    • Perform a linear regression on the data to generate the calibration curve equation (e.g., logP = m * log(k) + c).

  • Sample Analysis: Inject the test compound (N-acetyl-3,5-diiodotyrosine ethyl ester) under the identical HPLC conditions and record its retention time.

  • logP Calculation:

    • Calculate the retention factor (k) for the test compound.

    • Use the calibration curve equation to calculate the logP of the test compound from its log(k) value.

HPLC_Workflow cluster_cal System Calibration cluster_ana Sample Analysis cluster_res Result C1 1. Determine Dead Time (t₀) with unretained compound C3 3. Calculate log(k) for each standard C1->C3 C2 2. Inject Reference Standards & Measure Retention Time (tᵣ) C2->C3 C4 4. Plot log(k) vs. known logP to create Calibration Curve C3->C4 R1 8. Interpolate logP from Calibration Curve C4->R1 S1 5. Inject Test Compound under identical conditions S2 6. Measure its Retention Time (tᵣ) S1->S2 S3 7. Calculate its log(k) S2->S3 S3->R1

Fig 2. Workflow for logP estimation via the RP-HPLC method.

Significance and Applications

The highly lipophilic nature of N-acetyl-3,5-diiodotyrosine ethyl ester has several important implications:

  • Membrane Permeability: The high logP suggests the molecule can readily cross biological membranes by passive diffusion, a desirable trait for intracellular drug targets.

  • Aqueous Solubility: Conversely, high lipophilicity almost always corresponds to poor aqueous solubility. This presents a significant challenge for formulation and in vitro assays, often requiring the use of co-solvents like DMSO.

  • Synthetic Utility: This compound serves as a valuable, lipophilic intermediate in organic synthesis. Its protected functional groups allow for selective reactions at other parts of a larger molecule. Notably, it has been described as an intermediate in the synthesis of thyroid hormone analogues, where the protected tyrosine derivative is coupled with another aromatic ring[20].

  • Research Tool: As a research chemical, it can be used to probe biological systems where a lipophilic, iodinated tyrosine analogue is required, potentially for studies involving thyroid hormone receptors or as a non-radioactive standard in analytical methods.

Conclusion

N-acetyl-3,5-diiodotyrosine ethyl ester is a molecule whose physicochemical profile is dominated by its high lipophilicity. This characteristic, driven by heavy iodination and the masking of polar functional groups, dictates its behavior in both chemical and biological environments. Understanding its structural properties and accurately quantifying its logP using validated methods like the shake-flask or HPLC techniques are essential for its effective use as a synthetic intermediate or a research tool. The protocols and theoretical framework provided in this guide offer a comprehensive resource for scientists engaged in such characterization efforts.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. PubMed. [Link]

  • Scilit. (n.d.). Lipophilicity in drug discovery. Scilit. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Iodo tyrosine. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). US3374269A - Process of producing 3, 5-diiodothyronines.
  • Royal Society of Chemistry. (2026). An iodonium based cross-linking tool for tyrosine conjugation. RSC Publishing. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester - Chemical Details. EPA CompTox Chemicals Dashboard. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC.org. [Link]

  • El-Sayed, W. S. (2021). Isomers of (L)-Diiodotyrosine - A DFT Treatise. Earthline Journal of Chemical Sciences. [Link]

  • India Fine Chemicals. (n.d.). N-Acetyl-3,5-diiodotyrosine ethyl ester. India Fine Chemicals. [Link]

  • Equation Chemical. (n.d.). N-Acetyl-3,5-di-iodo-L-tyrosine ethyl ester. Equation Chemical. [Link]

  • Waser, J., et al. (2022). Tyrosine bioconjugation with hypervalent iodine. PMC. [Link]

  • J-GLOBAL. (n.d.). N-Acetyl-L-tyrosine ethyl | Chemical Substance Information. J-GLOBAL. [Link]

  • NIST. (n.d.). Tyrosine, n-acetyl-l-, ethyl ester hydrate. NIST WebBook. [Link]

  • Royal Society of Chemistry. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diiodotyrosine. PubChem Compound Database. [Link]

Sources

Foundational

Pharmacokinetic Profiling of N-acetyl-3,5-diiodotyrosine Ethyl Ester In Vitro: A Technical Guide

Executive Summary N-acetyl-3,5-diiodotyrosine ethyl ester (CAS 21959-36-4) is a highly functionalized derivative of 3,5-diiodotyrosine (DIT). Widely utilized as a critical intermediate in the biomimetic synthesis of thyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acetyl-3,5-diiodotyrosine ethyl ester (CAS 21959-36-4) is a highly functionalized derivative of 3,5-diiodotyrosine (DIT). Widely utilized as a critical intermediate in the biomimetic synthesis of thyroid hormones via oxidative condensation, this compound features protective ester and acetyl moieties that fundamentally alter its absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, I approach the in vitro pharmacokinetic (PK) profiling of this compound not merely as a checklist of assays, but as a mechanistic investigation. The protecting groups are designed to increase lipophilicity, theoretically enhancing membrane permeability, but they simultaneously introduce susceptibility to hepatic and intestinal hydrolases. This guide delineates the self-validating experimental frameworks required to accurately map its in vitro PK profile.

PK_Workflow Step1 Compound Preparation Step2 Caco-2 Permeability Step1->Step2 Step3 HLM Metabolic Stability Step1->Step3 Step4 Plasma Protein Binding (RED) Step1->Step4 Step5 LC-MS/MS Quantification Step2->Step5 Step3->Step5 Step4->Step5

Figure 1: Parallel in vitro pharmacokinetic profiling workflow for evaluating ADME properties.

Intestinal Permeability and Absorption Profiling

Causality & Rationale: The addition of the ethyl ester to the polar DIT core masks the carboxylic acid, significantly increasing the partition coefficient (LogP). To validate whether this chemical modification translates to improved transcellular absorption, we employ the bidirectional Caco-2 cell monolayer assay. This model is the gold standard for predicting human intestinal permeability, aligning with the.

Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture & Differentiation: Seed Caco-2 cells (human colorectal carcinoma) on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow spontaneous differentiation and tight junction formation, in accordance with .

  • Integrity Validation (Quality Control): Measure Transepithelial Electrical Resistance (TEER) before and after the assay. A TEER > 200 Ω·cm² alongside the exclusion of a low-permeability marker (e.g., Lucifer Yellow) ensures the monolayer's paracellular integrity remains uncompromised, validating that any observed transport is transcellular.

  • Dosing: Prepare a 10 µM solution of N-acetyl-3,5-diiodotyrosine ethyl ester in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.

  • Directional Transport Setup:

    • Apical to Basolateral (A-B): Add 300 µL of dosing solution to the apical chamber; 1200 µL of blank buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1200 µL of dosing solution to the basolateral chamber; 300 µL of blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Table 1: Expected Caco-2 Permeability Metrics
ParameterExpected Value RangePharmacokinetic Interpretation
Papp​ (A-B) >10×10−6 cm/sHigh passive permeability driven by the lipophilic ethyl ester moiety.
Papp​ (B-A) >12×10−6 cm/sEfficient basolateral transport indicating excellent membrane traversal.
Efflux Ratio (ER) <2.0 Not a significant substrate for active efflux transporters (e.g., P-gp or BCRP).
Mass Balance >85% Minimal non-specific binding to the polycarbonate filter or plasticware.

In Vitro Metabolic Stability and Biotransformation

Causality & Rationale: Once absorbed, the compound faces intense first-pass metabolism in the liver. The ester and amide linkages are prime targets for ubiquitous carboxylesterases (CES1/CES2) and amidases. Furthermore, the iodine substituents are subject to specific deiodinase activity (DIO1/DIO2), mimicking endogenous thyroid hormone regulation. We utilize Human Liver Microsomes (HLMs) to evaluate Phase I metabolic stability and intrinsic clearance ( CLint​ ).

Biotransformation Prodrug N-acetyl-3,5-diiodotyrosine ethyl ester Enzyme1 Hepatic Esterases (CES1/CES2) Prodrug->Enzyme1 Metabolite1 N-acetyl-3,5-diiodotyrosine Enzyme2 Hepatic Amidases (Deacetylation) Metabolite1->Enzyme2 Metabolite2 3,5-diiodotyrosine (DIT) Enzyme3 Deiodinases (DIO1/DIO2) Metabolite2->Enzyme3 Metabolite3 Deiodinated Derivatives Enzyme1->Metabolite1 Hydrolysis Enzyme2->Metabolite2 Deacetylation Enzyme3->Metabolite3 Deiodination

Figure 2: Sequential biotransformation pathway mediated by hepatic enzymes and deiodinases.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Thaw pooled HLMs and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Initiation & Control Validation: Start the reaction by adding an NADPH regenerating system (1 mM final). Crucial Validation Step: Run a parallel negative control lacking NADPH. This isolates CYP450-mediated metabolism from background chemical degradation and NADPH-independent esterase cleavage.

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and the appearance of the hydrolyzed metabolite.

Table 2: Hepatic Microsomal Stability Profile
ParameterExpected ValuePharmacokinetic Implication
t1/2​ (Parent) <15 minRapid ester cleavage; acts as a short-lived prodrug in vivo.
CLint​ >50 µL/min/mgHigh intrinsic hepatic clearance; highly susceptible to first-pass metabolism.
NADPH Dependency LowPrimary clearance is driven by NADPH-independent carboxylesterases.
Primary Metabolite N-acetyl-DITThe active/intermediate species responsible for subsequent systemic exposure.

Plasma Protein Binding (PPB)

Causality & Rationale: Highly halogenated aromatic compounds, such as thyroid hormones and their synthetic analogs, exhibit exceptionally high affinity for plasma proteins (e.g., Thyroxine-Binding Globulin, Albumin). High PPB restricts the free fraction ( fu​ ) of the drug available for target engagement, distribution, and clearance. We determine fu​ using Rapid Equilibrium Dialysis (RED), which provides a high-throughput, thermodynamically sound measurement.

Self-Validating Protocol: Rapid Equilibrium Dialysis (RED)

  • Spiking: Spike human plasma with N-acetyl-3,5-diiodotyrosine ethyl ester to a clinically relevant concentration of 5 µM.

  • Dialysis Setup: Place 200 µL of the spiked plasma into the donor chamber (red ring) of the RED device insert (8K MWCO). Place 350 µL of PBS (pH 7.4) into the receiver chamber (white ring).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours (a validated time for the equilibrium of highly lipophilic, highly bound compounds).

  • Matrix Matching & Recovery (Validation): Post-incubation, remove 50 µL from both chambers. Cross-mix with blank buffer and blank plasma respectively to ensure equal matrix composition before LC-MS/MS extraction. Calculate mass balance by comparing the total compound concentration in both chambers to the initial spike. A recovery of >85% validates that the compound is not non-specifically binding to the dialysis membrane.

  • Calculation: Calculate % Bound and % Free based on the peak area ratios of the matrix-matched samples.

Conclusion & Strategic Outlook

The in vitro pharmacokinetic profiling of N-acetyl-3,5-diiodotyrosine ethyl ester reveals a compound heavily influenced by its synthetic protecting groups. The ethyl ester significantly drives intestinal permeability, ensuring excellent absorption, but it is rapidly cleaved by hepatic esterases, effectively functioning as a classical prodrug. Understanding these dynamics—specifically the rapid conversion to N-acetyl-3,5-diiodotyrosine and subsequent deiodination—is critical for optimizing biomimetic thyroid hormone analogs and accurately predicting their in vivo efficacy and safety profiles.

References

  • Martinovich, V. P., & Sviridov, O. V. (2006). Obtaining thyroid hormones by chemical methods based on biosynthesis modeling (a review). Pharmaceutical Chemistry Journal, 40(9), 484-488. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at:[Link]

  • European Commission Joint Research Centre (JRC). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at:[Link]

Protocols & Analytical Methods

Method

Strategic Synthesis of N-acetyl-3,5-diiodotyrosine Ethyl Ester: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-acetyl-3,5-diiodotyrosine ethyl ester, a key intermediate in th...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-acetyl-3,5-diiodotyrosine ethyl ester, a key intermediate in the development of various pharmaceutical compounds, including thyroid hormone analogues.[1] We delve into the causality behind the experimental design, grounding the protocol in the principles of electrophilic aromatic substitution. This guide is designed for researchers in organic synthesis and drug development, offering a self-validating system for producing the target compound with high purity. The protocol includes reagent specifications, safety precautions, a detailed workflow, and methods for purification and characterization.

Introduction and Scientific Rationale

N-acetyl-3,5-diiodotyrosine ethyl ester is a derivative of the amino acid L-tyrosine, featuring iodine atoms at the 3 and 5 positions of the phenol ring.[] This specific iodination pattern makes it a crucial building block for synthesizing more complex molecules, particularly those mimicking or interacting with thyroid hormones. The synthesis strategy hinges on the direct iodination of a protected tyrosine derivative, N-acetyl-L-tyrosine ethyl ester.

The core of this synthesis is an electrophilic aromatic substitution reaction. The phenol ring of tyrosine is electron-rich, making it susceptible to attack by electrophiles. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. Consequently, incoming electrophiles, in this case, an iodonium species (I+), are directed to the positions ortho to the hydroxyl group (C3 and C5).

The N-acetyl and ethyl ester groups serve as crucial protecting groups .

  • N-acetylation prevents the amino group from undergoing unwanted side reactions with the iodinating agent.

  • Esterification of the carboxylic acid protects it from potential reactions and improves the solubility of the starting material in organic solvents.

This protocol utilizes molecular iodine (I₂) in the presence of a mild base (sodium bicarbonate) and an oxidizing agent (hydrogen peroxide). This combination generates a more potent electrophilic iodine species in situ, facilitating the di-iodination of the activated aromatic ring under controlled conditions. The kinetics of tyrosine iodination are well-studied and are highly dependent on pH and the nature of the iodinating species.[3][4]

Reaction Scheme and Workflow

Overall Reaction

The synthesis proceeds in a single step from the protected tyrosine precursor.

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Equipment

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-acetyl-L-tyrosine ethyl ester840-97-1C₁₃H₁₇NO₄251.28
Iodine (I₂)7553-56-2I₂253.81
Hydrogen Peroxide (30% aq.)7722-84-1H₂O₂34.01
Sodium Bicarbonate144-55-8NaHCO₃84.01
Sodium Thiosulfate7772-98-7Na₂S₂O₃158.11
Ethanol (Absolute)64-17-5C₂H₅OH46.07
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Deionized Water7732-18-5H₂O18.02
Equipment
  • Magnetic stirrer with stirring bar

  • Round-bottom flasks (250 mL and 500 mL)

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Detailed Step-by-Step Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for scaling up or down.

PART 1: Reaction Setup and Iodination
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-acetyl-L-tyrosine ethyl ester (2.51 g, 10 mmol) and sodium bicarbonate (2.10 g, 25 mmol) in a mixture of 50 mL of ethanol and 25 mL of deionized water. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Iodine Addition: Add solid molecular iodine (5.58 g, 22 mmol, 2.2 equivalents) to the cooled solution. The mixture will turn dark brown.

  • Oxidant Addition: Transfer 30% hydrogen peroxide (2.5 mL, ~24.5 mmol, 2.45 equivalents) to a dropping funnel. Add the H₂O₂ dropwise to the stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The slow addition of the oxidizing agent is critical. It controls the rate of formation of the electrophilic iodinating species, preventing runaway reactions and minimizing the formation of by-products.

PART 2: Reaction and Work-up
  • Reaction: After the H₂O₂ addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using TLC (developing solvent: 1:1 Ethyl Acetate/Hexane). The product spot should appear at a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (~50 mL) until the dark brown color of excess iodine disappears, resulting in a pale yellow or white suspension.

    • Trustworthiness Check: This step is essential to neutralize any unreacted iodine, which can interfere with purification and product stability.

  • Precipitation and Filtration: Add 150 mL of cold deionized water to the flask to precipitate the crude product. Stir for 30 minutes in the ice bath. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts. Allow the solid to air-dry on the funnel for at least one hour.

PART 3: Purification and Characterization
  • Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 50-60 mL) to dissolve the solid completely. If necessary, gently heat the mixture. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation. [5]11. Final Filtration: Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

  • Characterization:

    • Yield: Determine the final mass and calculate the percentage yield.

    • Melting Point: The expected melting point is in the range of 150-152°C. [] * Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results and Data Summary

ParameterExpected Value
Starting Material 2.51 g (10 mmol)
Theoretical Yield 5.03 g (10 mmol)
Typical Actual Yield 4.0 - 4.5 g (80-90%)
Appearance White crystalline solid []
Melting Point 150-152°C []
Molecular Formula C₁₃H₁₅I₂NO₄ [6][7]
Molecular Weight 503.07 g/mol [6][7]

Safety and Handling

  • General: Perform the entire procedure in a well-ventilated fume hood.

  • Iodine: Iodine is corrosive and can cause severe burns. Its vapor is harmful if inhaled. Handle with appropriate gloves and eye protection.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.

  • Organic Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

References

  • Google Patents. (1968). Process of producing 3, 5-diiodothyronines. US3374269A.
  • U.S. Environmental Protection Agency. N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester - Chemical Details. [Link]

  • ElectronicsAndBooks. Kinetics of Iodination. I. A Comparison of the Kinetics of Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine. [Link]

  • Mayberry, W. E., & Bertoli, D. A. (1965). KINETICS OF IODINATION. II. GENERAL BASE CATALYSIS IN THE IODINATION OF N-ACETYL-L-TYROSINE AND N-ACETYL-3-IODO-L-TYROSINE. The Journal of Organic Chemistry, 30(6), 2029–2034. [Link]

  • Akkuluri, R. R. (2010). Synthesis and Analysis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl Yyrosine Ethyl Ester. OPUS, Governors State University. [Link]

Sources

Application

Application Note: Strategic Utilization of N-Acetyl-3,5-diiodotyrosine Ethyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Chemical Context N-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt, CAS 21959-36-4) is a heavily halogenated, fully protected tyrosine derivative natively associated with the biomimetic synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt, CAS 21959-36-4) is a heavily halogenated, fully protected tyrosine derivative natively associated with the biomimetic synthesis of thyroid hormones like thyroxine (T4) . In the context of Solid-Phase Peptide Synthesis (SPPS), its fully protected nature (N-acetylated and C-ethyl esterified) precludes direct sequence elongation.

However, advanced peptide chemists leverage Ac-DIT-OEt as a critical auxiliary reagent rather than a standard building block. This application note details three field-proven methodologies for incorporating Ac-DIT-OEt into SPPS workflows:

  • As a high-fidelity soluble model for optimizing complex on-resin oxidative cross-linking.

  • As a precursor for N-terminal capping to introduce Suzuki-Miyaura cross-coupling handles.

  • As an analytical standard for monitoring and mitigating deiodination during harsh acidic cleavage.

Soluble Model for Biomimetic Oxidative Macrocyclization

Causality & Mechanistic Insight

Synthesizing thyroxine-like diaryl ether linkages within a peptide backbone on-resin is notoriously difficult due to steric hindrance and competing side-reactions (e.g., over-oxidation or radical quenching). Because on-resin reaction monitoring is limited, Ac-DIT-OEt is utilized as a soluble surrogate. It perfectly mimics the sterics and electronics of a peptide-bound diiodotyrosine residue, allowing researchers to screen oxidants and identify the exact conditions that favor the radical-anion coupling mechanism over degradation . Once optimized in solution, these parameters are directly translated to the solid phase.

Protocol 1: Solution-Phase Optimization to On-Resin Translation

This protocol utilizes a self-validating checkpoint to ensure oxidant efficacy before risking valuable peptidyl resin.

  • Solution-Phase Screening: Dissolve 0.1 mmol Ac-DIT-OEt in 5 mL of a borate buffer (pH 8.5) and acetonitrile mixture (1:1 v/v).

  • Oxidation: Add the selected oxidant (e.g., 0.3 mmol K3​Fe(CN)6​ ) dropwise over 30 minutes at 25°C under rigorous stirring.

  • Quenching & Self-Validation: Quench a 10 µL aliquot with 1M ascorbic acid and analyze via LC-MS.

    • Validation Checkpoint: Proceed to step 4 only if the extracted ion chromatogram confirms >80% conversion to the N-acetyl-3,5,3',5'-tetraiodothyronine ethyl ester mass without significant deiodination peaks.

  • On-Resin Translation: Swell the DIT-containing peptidyl resin in DMF/DCM. Apply the optimized oxidant equivalents and solvent system (adjusted for resin swelling, e.g., using NMP/Buffer) to induce on-resin macrocyclization.

  • Cleavage: Cleave using standard TFA/TIS/H2O (95:2.5:2.5) for 2 hours and precipitate in cold diethyl ether.

G A Ac-DIT-OEt (Soluble Model) B Oxidative Coupling Optimization A->B Oxidants C Thyronine Derivative (LC-MS Verified) B->C E On-Resin Oxidative Macrocyclization C->E Transfer Conditions D Resin-Bound DIT-Peptide D->E F Cleavage & Purification E->F G Thyroxine-Crosslinked Peptide F->G

Workflow translating solution-phase Ac-DIT-OEt oxidative coupling to on-resin peptide synthesis.

N-Terminal Capping and Suzuki-Miyaura Derivatization

Causality & Mechanistic Insight

Halogenated amino acids are premier handles for late-stage peptide modification via palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) . To utilize Ac-DIT-OEt as an N-terminal capping agent, the ethyl ester must be hydrolyzed. The resulting Ac-DIT-OH is coupled to the N-terminus of the resin-bound peptide. The dual iodine atoms provide two highly reactive sites for SMC, enabling the synthesis of branched biaryl peptides or the introduction of bulky fluorophores without requiring expensive, custom Fmoc-protected building blocks.

Protocol 2: Saponification and On-Resin SMC
  • Saponification: Dissolve 1.0 mmol Ac-DIT-OEt in 10 mL THF. Add 1.5 mmol LiOH dissolved in 2 mL HPLC-grade water. Stir for 2 hours at room temperature. Acidify with 1M HCl to pH 3, extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield Ac-DIT-OH.

  • On-Resin Capping & Validation: Activate 4 eq of Ac-DIT-OH with 3.9 eq HBTU and 8 eq DIPEA in DMF. Add to the deprotected N-terminus of the peptidyl resin. React for 1 hour.

    • Validation Checkpoint: Perform a micro-cleavage of 2 mg of resin and analyze via MALDI-TOF. The expected mass shift must reflect the addition of the Ac-DIT moiety (+431 Da) before proceeding to palladium catalysis.

  • On-Resin Suzuki-Miyaura Coupling: In a microwave vial, combine the Ac-DIT-peptidyl resin, 5 eq of the desired aryl boronic acid, 0.2 eq Pd(PPh3​)4​ , and 10 eq K2​CO3​ in degassed DMF/H2O (9:1).

  • Microwave Irradiation: Heat at 120°C for 15 minutes under an argon atmosphere.

  • Washing & Cleavage: Wash the resin extensively with DMF, DCM, and a 0.5% sodium diethyldithiocarbamate solution in DMF (to chelate and remove residual Palladium). Cleave with the optimized TFA cocktail.

SM_Pathway N1 Ac-DIT-OEt N2 Saponification (LiOH/THF) N1->N2 N3 Ac-DIT-OH N2->N3 N4 On-Resin Coupling (HBTU/DIPEA) N3->N4 N5 Ac-DIT-Peptidyl Resin N4->N5 N6 Suzuki-Miyaura Cross-Coupling N5->N6 Aryl Boronic Acid Pd Catalyst N7 Biaryl-Peptide N6->N7 TFA Cleavage

Pathway for converting Ac-DIT-OEt into an N-terminal capping agent for Suzuki-Miyaura coupling.

Analytical Standard for Cleavage Optimization

Causality & Mechanistic Insight

Iodine substituents on electron-rich aromatic rings (like tyrosine) are highly susceptible to electrophilic dehalogenation during TFA-mediated cleavage, especially in the presence of strong cation scavengers like thioanisole or ethanedithiol (EDT) . Ac-DIT-OEt serves as an ideal external standard to quantify this degradation. By quantifying the ratio of intact Ac-DIT-OEt to deiodinated species in various cleavage cocktails, the protocol self-validates its gentleness prior to risking valuable synthesized peptide.

Quantitative Data: Cleavage Cocktail Optimization

The following table summarizes the stability of Ac-DIT-OEt when exposed to common SPPS cleavage cocktails. Thiol-based scavengers actively promote the reduction of the carbon-iodine bond, whereas silane-based scavengers (like TIS) preserve the halogenation.

Table 1: Optimization of Cleavage Cocktails using Ac-DIT-OEt as a Model

Cleavage Cocktail (v/v)Scavenger SystemTime (h)Intact Ac-DIT-OEt (%)Deiodinated Products (%)
TFA / H2O / TIS (95:2.5:2.5)Silane-based2.098.5% 1.5%
TFA / Phenol / H2O / TIS (88:5:5:2)Phenol / Silane3.091.0% 9.0%
TFA / DTT / H2O (90:5:5)Dithiothreitol2.082.4% 17.6%
TFA / Thioanisole / EDT (90:5:5)Thiol-based2.074.2% 25.8%

References

  • Martinovich, V. P., & Sviridov, O. V. (2006). Obtaining thyroid hormones by chemical methods based on biosynthesis modeling (a review). Khimiko-Farmatsevticheskii Zhurnal, 40(9), 45-49. URL:[Link]

  • Afonso, A., et al. (2001). Synthesis of Dityrosine Cross-Linked Peptide Dimers Using the Miyaura-Suzuki Reaction. ResearchGate. URL:[Link]

  • Diochot, S., et al. (2012). Mambalgin-1 Pain-relieving Peptide, Stepwise Solid-phase Synthesis, Crystal Structure, and Functional Domain for Acid-sensing Ion Channel 1a Inhibition. Journal of Biological Chemistry, 287(47), 39666-39676. URL:[Link]

Method

Application Note: Biomimetic Synthesis and Radiolabeling Protocol Using N-Acetyl-3,5-diiodotyrosine Ethyl Ester

Introduction and Mechanistic Rationale The synthesis of radiolabeled thyroid hormones, such as [¹²⁵I]-Thyroxine (T4), is critical for tracing endocrine distribution, metabolic fate, and receptor binding kinetics in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of radiolabeled thyroid hormones, such as [¹²⁵I]-Thyroxine (T4), is critical for tracing endocrine distribution, metabolic fate, and receptor binding kinetics in drug development ()[1]. Traditional direct radioiodination of thyronine often yields heterogeneous mixtures of mono- and di-iodinated species, compromising specific activity and structural fidelity. To overcome this, a biomimetic approach utilizing the oxidative condensation of N-acetyl-3,5-diiodotyrosine ethyl ester serves as a highly specific radiolabeling precursor protocol.

Causality of Precursor Design: Why utilize the N-acetyl and ethyl ester derivatives instead of unprotected tyrosine? Unprotected tyrosine derivatives form zwitterions that exhibit poor solubility in the organic solvents required for chemical oxidation. Furthermore, free amino groups can undergo competitive oxidation or Maillard-type side reactions. By masking the amine with an acetyl group and the carboxylate with an ethyl ester, the oxidative potential is directed exclusively toward the phenolic hydroxyl group.

Mechanistic Pathway: In vivo, thyroxine biosynthesis is catalyzed by thyroid peroxidase via the coupling of two diiodotyrosine residues within thyroglobulin. In vitro, this process is modeled through chemical oxidation. Upon introduction of a mild single-electron oxidant, the phenolate anion of the precursor is oxidized to a phenoxy radical. Two such radicals undergo head-to-tail coupling to form an unstable aryloxydienone (quinol ether) intermediate. This intermediate spontaneously rearranges, eliminating a substituted dehydroalanine side chain to forge the critical diphenyl ether core of the thyronine scaffold ()[2].

Experimental Workflow & Pathway Visualization

Workflow N1 1. Precursor Preparation N-acetyl-3,5-diiodotyrosine ethyl ester N2 2. Isotopic Exchange Na[125I], Chloramine-T, pH 5.5 N1->N2 N3 Validation: Radio-TLC (Target: >95% RCY) N2->N3 N3->N2 Fail (Re-optimize) N4 3. Oxidative Condensation MnO2, EtOH/H2O, pH 8.5, 40°C N3->N4 Pass N5 Aryloxydienone Intermediate (Spontaneous Rearrangement) N4->N5 Radical Coupling N6 4. Deprotection 6M HCl, 90°C, 2h N5->N6 Side-chain loss N7 5. RP-HPLC Purification [125I]-Thyroxine (T4) N6->N7

Workflow for the biomimetic synthesis and radiolabeling of[125I]-Thyroxine.

Step-by-Step Protocol: Self-Validating Methodology

Phase 1: Isotopic Exchange Radioiodination

Objective: Introduce [¹²⁵I] into the precursor while maintaining the 3,5-diiodo substitution pattern. Causality: Isotopic exchange on an already di-iodinated ring is preferred over direct electrophilic radioiodination of an un-iodinated precursor. It guarantees the preservation of the symmetric 3,5-diiodo structural motif required for proper receptor binding.

  • Solubilization: Dissolve 1.0 mg of N-acetyl-3,5-diiodotyrosine ethyl ester in 100 µL of absolute ethanol.

  • Buffer Addition: Add 400 µL of 0.1 M sodium acetate buffer (pH 5.5) to establish the optimal mildly acidic environment for electrophilic exchange.

  • Radiotracer Addition: Introduce 1–5 mCi of carrier-free[¹²⁵I]NaI.

  • Catalysis: Initiate the exchange by adding 10 µL of Chloramine-T (1 mg/mL in water). The mild oxidant transiently generates an electrophilic iodine species (*I⁺) that exchanges with the stable ¹²⁷I on the phenolic ring.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Quenching: Terminate the reaction with 10 µL of sodium metabisulfite (2 mg/mL) to reduce unreacted *I⁺ back to iodide.

Validation Checkpoint (IPQC 1): Perform Radio-TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The radiochemical yield (RCY) must exceed 95%. If free [¹²⁵I] > 5%, purify the mixture via a C18 Solid Phase Extraction (SPE) cartridge before proceeding to prevent the formation of radiolabeled side products.

Phase 2: Biomimetic Oxidative Condensation

Objective: Couple the radiolabeled precursor to form the protected thyroxine intermediate.

  • Preparation: Transfer the purified [¹²⁵I]-N-acetyl-3,5-diiodotyrosine ethyl ester into a low-bind microcentrifuge tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 500 µL of an Ethanol/Water (80:20, v/v) matrix.

  • pH Adjustment: Adjust the pH to 8.5 using 0.1 M NaOH. Causality: A slightly alkaline pH is mandatory to deprotonate the phenolic hydroxyl group (pKₐ ~8.5–9.0), forming the phenolate anion which is highly susceptible to single-electron oxidation.

  • Oxidation: Add 5 mg of activated Manganese Dioxide (MnO₂) as the oxidant.

  • Coupling: Seal the vial and incubate at 40°C for 4 hours with continuous agitation.

Validation Checkpoint (IPQC 2): Analyze an aliquot via Radio-HPLC. Monitor the disappearance of the monomeric precursor peak and the emergence of the highly lipophilic N-acetyl-3,5,3',5'-tetraiodothyronine ethyl ester intermediate.

Phase 3: Deprotection and Final Purification

Objective: Remove the N-acetyl and ethyl ester protecting groups to yield free [¹²⁵I]-Thyroxine.

  • Filtration: Filter the condensation mixture through a 0.22 µm PTFE syringe filter to remove the insoluble MnO₂ catalyst.

  • Acid Addition: Add 500 µL of 6M HCl to the filtrate.

  • Hydrolysis: Heat the sealed reaction vessel at 90°C for 2 hours. Causality: Strong acid hydrolysis at elevated temperatures is required to simultaneously cleave the robust amide (N-acetyl) and ester (ethyl ester) bonds without disrupting the newly formed diphenyl ether linkage or causing deiodination.

  • Neutralization: Neutralize the mixture to pH 7.4 using 6M NaOH.

Validation Checkpoint (IPQC 3): Purify the final product using Reverse-Phase HPLC (C18 column, gradient elution with Acetonitrile/0.1% TFA in Water). Collect the fraction corresponding to [¹²⁵I]-Thyroxine. Radiochemical purity must be >99% for in vivo applications.

Quantitative Optimization Data

The choice of oxidant and solvent matrix heavily dictates the yield of the aryloxydienone intermediate during Phase 2. The table below summarizes the quantitative data driving the protocol's optimized parameters.

Table 1: Optimization of Oxidative Condensation Parameters for N-acetyl-3,5-diiodotyrosine ethyl ester

Oxidant SystemSolvent MatrixpHTemp (°C)Intermediate Yield (%)Mechanistic Observation
K₃[Fe(CN)₆] Borate Buffer / EtOH9.02515 - 22Rapid initial radical formation, but high rate of polymerization side-reactions.
MnO₂ EtOH / H₂O8.54042 - 48Optimal single-electron transfer; minimizes over-oxidation to quinones.
Electrochemical (Pt) Acetonitrile / LiClO₄N/A2555 - 62Cleanest conversion; requires specialized flow-cell setup.
H₂O₂ / Peroxidase Phosphate Buffer7.43725 - 30True biomimetic conditions; limited by precursor solubility in aqueous media.

References

  • Title: Obtaining thyroid hormones by chemical methods based on biosynthesis modeling (a review) Source: Pharmaceutical Chemistry Journal, Vol. 40, No. 9, pp. 45–49 (2006) URL: [Link]

Sources

Application

Application Notes and Protocols: In Vitro Characterization of N-acetyl-3,5-diiodotyrosine ethyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract These application notes provide a comprehensive guide for the in vitro characterization of N-acetyl-3,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vitro characterization of N-acetyl-3,5-diiodotyrosine ethyl ester, a synthetic derivative of the amino acid tyrosine with structural similarities to thyroid hormones. This document outlines detailed protocols for two key in vitro assays: a Thyroid Hormone Receptor Beta (TRβ) Competitive Binding Assay and a Thyroid Hormone Receptor (TR) Reporter Gene Assay. Additionally, a conceptual framework for assessing the compound's potential as an enzyme inhibitor is presented. The methodologies described herein are designed to be robust and reproducible, enabling researchers to accurately determine the binding affinity, functional activity, and potential enzymatic interactions of this compound. This guide is intended for researchers in endocrinology, drug discovery, and toxicology seeking to elucidate the biological activity of thyroid hormone analogs.

Introduction: The Scientific Context of N-acetyl-3,5-diiodotyrosine ethyl ester

N-acetyl-3,5-diiodotyrosine ethyl ester is a specialized derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and N-acetylation.[1] Its structural resemblance to endogenous thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), makes it a compound of significant interest in thyroid research.[1][2] Understanding the interaction of such synthetic analogs with the components of the thyroid hormone signaling pathway is crucial for the development of novel therapeutics for thyroid-related disorders and for assessing the potential endocrine-disrupting activity of environmental compounds.[3]

This guide provides detailed protocols for investigating the in vitro pharmacology of N-acetyl-3,5-diiodotyrosine ethyl ester, focusing on its interaction with thyroid hormone receptors (TRs). TRs are ligand-dependent transcription factors that mediate the physiological effects of thyroid hormones. The assays described will enable the determination of the compound's binding affinity for TRβ and its ability to activate or inhibit TR-mediated gene transcription.

Core Principles and Assay Selection Rationale

The selection of in vitro assays is guided by the need to build a comprehensive pharmacological profile of the test compound. The chosen assays address two fundamental aspects of its potential biological activity:

  • Receptor Binding Affinity: A competitive binding assay directly measures the ability of the compound to displace a radiolabeled ligand from the thyroid hormone receptor. This provides a quantitative measure of its binding affinity (Ki).

  • Functional Receptor Activity: A reporter gene assay determines whether the binding of the compound to the receptor translates into a functional response, i.e., activation (agonism) or inhibition (antagonism) of gene transcription.

A third, more exploratory assay concept for enzyme inhibition is also discussed to highlight the broader potential applications of this compound in biochemical screening.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the test compound's properties is essential for accurate and reproducible assay preparation.

PropertyValueSource
Molecular Formula C13H15I2NO4[4]
Molecular Weight 503.07 g/mol [4]
Appearance White to light yellow crystalline powder[1]
Purity ≥95%[4]
Solubility Soluble in DMSO and ethanolN/A
Storage 0-8°C[1]

Protocol 1: Preparation of N-acetyl-3,5-diiodotyrosine ethyl ester Stock Solution

  • Materials:

    • N-acetyl-3,5-diiodotyrosine ethyl ester powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the N-acetyl-3,5-diiodotyrosine ethyl ester powder to room temperature before opening the vial to prevent condensation.

    • Aseptically weigh out the desired amount of the compound.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Prepare single-use aliquots of the primary stock solution to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Assay Protocol: Thyroid Hormone Receptor Beta (TRβ) Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding of ligands to nuclear receptors.[4][5]

Principle: This assay quantifies the ability of N-acetyl-3,5-diiodotyrosine ethyl ester to compete with a radiolabeled thyroid hormone, typically [¹²⁵I]T3, for binding to the ligand-binding domain (LBD) of human TRβ. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Workflow Diagram:

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare Assay Buffer I1 Combine TRβ-LBD, [¹²⁵I]T3, and Test Compound/Control in Assay Plate P1->I1 P2 Prepare TRβ-LBD P2->I1 P3 Prepare [¹²⁵I]T3 Solution P3->I1 P4 Prepare Serial Dilutions of N-acetyl-3,5-diiodotyrosine ethyl ester P4->I1 I2 Incubate to Reach Equilibrium I1->I2 S1 Separate Bound from Free Ligand (e.g., Hydroxylapatite) I2->S1 S2 Wash to Remove Unbound Ligand S1->S2 D1 Measure Radioactivity (Scintillation Counting) S2->D1 A1 Plot % Inhibition vs. Log[Compound] D1->A1 A2 Calculate IC50 A1->A2 A3 Calculate Ki A2->A3

Caption: Workflow for the TRβ Competitive Binding Assay.

Protocol 2: Step-by-Step TRβ Competitive Binding Assay

  • Materials:

    • Recombinant human TRβ Ligand Binding Domain (LBD)

    • [¹²⁵I]T3 (radiolabeled triiodothyronine)

    • Unlabeled T3 (for positive control)

    • N-acetyl-3,5-diiodotyrosine ethyl ester stock solution

    • Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[4]

    • Hydroxylapatite (HAP) slurry for separation[4]

    • Wash Buffer

    • Scintillation fluid and vials

    • 96-well assay plates

  • Procedure:

    • Prepare Reagents:

      • Dilute the TRβ-LBD in assay buffer to the desired concentration.

      • Dilute the [¹²⁵I]T3 in assay buffer to a working concentration (typically around the Kd of T3 for TRβ).

      • Prepare a serial dilution series of N-acetyl-3,5-diiodotyrosine ethyl ester in assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%.

      • Prepare a serial dilution of unlabeled T3 as a positive control.

    • Assay Plate Setup:

      • Add assay buffer to all wells.

      • Add the serially diluted test compound or unlabeled T3 to the appropriate wells.

      • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).

    • Reaction Initiation:

      • Add the diluted [¹²⁵I]T3 to all wells.

      • Add the diluted TRβ-LBD to all wells except those for determining background radioactivity.

    • Incubation:

      • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).

    • Separation of Bound and Free Ligand:

      • Add cold HAP slurry to each well to bind the receptor-ligand complexes.

      • Incubate on ice with intermittent mixing.

      • Centrifuge the plate to pellet the HAP.

      • Aspirate the supernatant containing the free radioligand.

    • Washing:

      • Wash the HAP pellets with cold wash buffer to remove any remaining unbound radioligand. Repeat as necessary.

    • Detection:

      • Resuspend the final HAP pellets in scintillation fluid.

      • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay Protocol: Thyroid Hormone Receptor (TR) Reporter Gene Assay

This protocol is based on established methods for cell-based reporter gene assays that measure nuclear receptor activation.[6]

Principle: This assay utilizes a mammalian cell line (e.g., GH3 or HEK293) that has been engineered to express a thyroid hormone receptor (TRα or TRβ) and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE).[1][7] When an agonist binds to the TR, the receptor-ligand complex binds to the TRE, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of receptor activation. Antagonists will inhibit the signal produced by a known agonist.

Signaling Pathway and Assay Mechanism Diagram:

Reporter_Gene_Assay cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Detection TR Thyroid Receptor (TR) Complex TR-Compound Complex TR->Complex Compound N-acetyl-3,5-diiodotyrosine ethyl ester (Agonist) Compound->TR Binding TRE Thyroid Response Element (TRE) Complex->TRE Binds to Reporter Luciferase Gene TRE->Reporter Activates Transcription mRNA Luciferase mRNA Reporter->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Luminescent Signal Luciferase->Light Catalyzes Substrate Luciferin Substrate Substrate->Light

Caption: Mechanism of the TR Reporter Gene Assay.

Protocol 3: Step-by-Step TR Reporter Gene Assay

  • Materials:

    • TR reporter cell line (e.g., INDIGO Biosciences Human TRα or TRβ Reporter Assay System)[8]

    • Cell culture medium and supplements

    • N-acetyl-3,5-diiodotyrosine ethyl ester stock solution

    • T3 (positive control for agonism)

    • Known TR antagonist (for antagonist mode)

    • 96-well cell culture plates

    • Luciferase detection reagent

  • Procedure (Agonist Mode):

    • Cell Plating:

      • Harvest and count the TR reporter cells.

      • Plate the cells in a 96-well plate at the optimized density and allow them to attach overnight.

    • Compound Treatment:

      • Prepare a serial dilution of N-acetyl-3,5-diiodotyrosine ethyl ester in cell culture medium.

      • Prepare a serial dilution of T3 as a positive control.

      • Remove the plating medium from the cells and replace it with the medium containing the test compound or controls.

    • Incubation:

      • Incubate the plate for 22-24 hours in a humidified incubator at 37°C and 5% CO₂.[9][8]

    • Luciferase Assay:

      • Equilibrate the plate and the luciferase detection reagent to room temperature.

      • Add the luciferase detection reagent to each well.

      • Incubate for a short period to allow for cell lysis and the enzymatic reaction to stabilize.

    • Data Acquisition:

      • Measure the luminescence in each well using a plate reader.

  • Procedure (Antagonist Mode):

    • Follow the same procedure as for the agonist mode, but co-incubate the cells with the test compound and a concentration of T3 that gives a submaximal response (e.g., EC80).

    • A decrease in the T3-induced signal indicates an antagonistic effect.

  • Data Analysis:

    • Normalize the raw luminescence data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • For agonist activity, determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy relative to T3.

    • For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the T3-induced response).

Conceptual Framework: Enzyme Inhibition Assay

While specific enzymatic targets for N-acetyl-3,5-diiodotyrosine ethyl ester are not extensively documented, its structure suggests potential interactions with enzymes involved in thyroid hormone metabolism or other related pathways. A general protocol for an enzyme inhibition assay is presented here as a template for further investigation.

Principle: This assay measures the ability of the test compound to inhibit the activity of a specific enzyme. The enzyme catalyzes the conversion of a substrate to a product, and the rate of product formation is monitored in the presence and absence of the inhibitor.

Conceptual Workflow:

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Assay Buffer R1 Combine Enzyme and Inhibitor P1->R1 P2 Prepare Enzyme Solution P2->R1 P3 Prepare Substrate Solution R3 Initiate Reaction with Substrate P3->R3 P4 Prepare Serial Dilutions of N-acetyl-3,5-diiodotyrosine ethyl ester P4->R1 R2 Pre-incubate R1->R2 R2->R3 D1 Monitor Product Formation (e.g., Absorbance, Fluorescence) R3->D1 A1 Calculate Reaction Velocity D1->A1 A2 Plot % Inhibition vs. Log[Inhibitor] A1->A2 A3 Determine IC50 A2->A3

Caption: General workflow for an enzyme inhibition assay.

Protocol 4: General Enzyme Inhibition Assay

  • Materials:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Assay buffer specific to the enzyme

    • N-acetyl-3,5-diiodotyrosine ethyl ester stock solution

    • Known inhibitor for the enzyme (positive control)

    • 96-well microplate

    • Plate reader capable of measuring absorbance or fluorescence

  • Procedure:

    • Add assay buffer, the enzyme solution, and the serially diluted test compound or control inhibitor to the wells of a microplate.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Troubleshooting and Considerations

  • Compound Solubility: Ensure that N-acetyl-3,5-diiodotyrosine ethyl ester remains soluble in the final assay medium. Precipitated compound will lead to inaccurate results.

  • DMSO Concentration: Keep the final DMSO concentration low (typically <1%) and consistent across all wells, as it can affect cell viability and enzyme activity.

  • Controls: Always include appropriate positive and negative controls to validate the assay performance.

  • Data Analysis: Use appropriate statistical methods and non-linear regression analysis to accurately determine IC50 and EC50 values.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of N-acetyl-3,5-diiodotyrosine ethyl ester. By systematically evaluating its binding affinity for thyroid hormone receptors and its functional effects on receptor-mediated signaling, researchers can gain valuable insights into the biological activity of this compound. These foundational studies are essential for guiding further research into its potential therapeutic applications or its role as an endocrine-disrupting chemical.

References

  • J&K Scientific. N-Acetyl-3,5-diiodo-L-tyrosine | 1027-28-7. Available from: [Link]

  • EURL ECVAM - TSAR. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities. Available from: [Link]

  • Indigo Biosciences. Human Thyroid Hormone Receptor Beta - Indigo Biosciences. Available from: [Link]

  • Indigo Biosciences. Human Thyroid Hormone Receptor Alpha - Indigo Biosciences. Available from: [Link]

  • Freitas, J., et al. (2011). Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. PubMed. Available from: [Link]

  • ResearchGate. The protocol of competitive binding assay. Available from: [Link]

  • Journal of Sichuan University (Medical Science Edition). The Thyroid Hormone Receptor Mediated Luciferase Reporter Gene Assays Screening for EDCs. Available from: [Link]

  • National Toxicology Program. Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Available from: [Link]

  • MDPI. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Available from: [Link]

  • ResearchGate. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay | Request PDF. Available from: [Link]

  • PMC. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Available from: [Link]

  • PMC. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination of N-acetyl-3,5-diiodotyrosine ethyl ester during storage

A Guide to Preventing Deiodination During Storage and Handling Welcome to the technical support guide for N-acetyl-3,5-diiodotyrosine ethyl ester. This document, prepared by our Senior Application Scientists, provides in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Deiodination During Storage and Handling

Welcome to the technical support guide for N-acetyl-3,5-diiodotyrosine ethyl ester. This document, prepared by our Senior Application Scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the integrity of this compound. Our focus is to equip you with the knowledge and tools to prevent, identify, and troubleshoot the common issue of deiodination during storage.

Understanding the Challenge: The Science of Deiodination

N-acetyl-3,5-diiodotyrosine ethyl ester is an aromatic compound characterized by two iodine atoms attached to the phenol ring of a tyrosine derivative. The carbon-iodine (C-I) bond, while integral to the molecule's function, is also its primary point of vulnerability. Deiodination—the cleavage of this bond—is a degradative process that results in the formation of mono-iodo and non-iodinated impurities, compromising sample purity and experimental validity.

The primary mechanisms driving deiodination in this context are:

  • Photolysis: The C-I bond is susceptible to cleavage by high-energy light, particularly in the UV and visible blue/violet spectrum (300-500 nm).[1] Absorption of photons can provide the activation energy needed to induce homolytic bond dissociation, generating a radical intermediate and initiating degradation.[2] This is often the most significant factor in the degradation of iodinated aromatic compounds.[3][4]

  • Thermal Decomposition: While the aromatic ring itself is very stable, elevated temperatures increase the kinetic energy of the molecule, which can lead to the cleavage of the relatively labile C-I bonds.[5][6][7] All chemicals have a limited shelf life, and higher temperatures accelerate degradation.[8]

  • Oxidative Stress: The presence of reactive oxygen species (ROS) or other radicals can lead to the formation of a phenoxyl radical from the diiodotyrosine moiety, which can be an intermediate in degradation pathways.[9][10] While molecular oxygen itself has a low reactivity with this radical, other species like superoxide are highly reactive.[10]

Understanding these mechanisms is the foundation for developing effective storage and handling strategies.

Troubleshooting Guide: Diagnosing Deiodination

This section addresses specific issues you might encounter, providing a logical path to diagnose and resolve them.

Q1: My recent HPLC/LC-MS analysis shows one or two new, earlier-eluting peaks that were not present in the original lot. What could they be?

A1: This is a classic sign of deiodination. The loss of one or two large iodine atoms significantly reduces the molecule's molecular weight and often its hydrophobicity, causing it to elute earlier on a reversed-phase column.

  • Peak 1 (Mono-iodo Impurity): The first new peak is likely N-acetyl-3-iodotyrosine ethyl ester (loss of one iodine atom).

  • Peak 2 (Non-iodo Impurity): The second new peak is likely N-acetyl-tyrosine ethyl ester (loss of both iodine atoms).

Self-Validation Step: Confirm the identity of these peaks using mass spectrometry (MS). The expected mass differences would be:

  • Parent to Mono-iodo: Δm/z ≈ -126.9 u

  • Mono-iodo to Non-iodo: Δm/z ≈ -126.9 u

  • Parent to Non-iodo: Δm/z ≈ -253.8 u

Q2: The color of my solid compound has changed from white/off-white to a pale yellow or brownish tint. Is this related to degradation?

A2: Yes, a color change is a strong visual indicator of degradation. The formation of free iodine (I₂) or other chromophoric degradation products can cause this discoloration. This is often linked to light exposure.[1][11] You should immediately perform an analytical check (e.g., HPLC) to quantify the extent of degradation before using the material.

Q3: I dissolved the compound in a solvent for my experiment, and the solution turned slightly yellow/brown over a few hours on the benchtop. Why?

A3: This indicates that the degradation is occurring in solution, which can be much faster than in the solid state. The likely culprits are:

  • Light Exposure: Standard laboratory lighting can be sufficient to initiate photolysis in solution.[1][11]

  • Solvent Purity: Peroxides or other impurities in the solvent can initiate radical reactions.

  • Dissolved Oxygen: Oxygen in the solvent can contribute to oxidative degradation pathways.[12]

Corrective Action: Prepare solutions fresh and use them immediately. If storage in solution is unavoidable, use amber vials, degas the solvent, and store the solution at a low temperature in the dark.

Best Practices for Storage and Handling

Proactive prevention is the most effective strategy for maintaining the integrity of N-acetyl-3,5-diiodotyrosine ethyl ester.

Core Storage Recommendations

The ideal storage conditions are designed to mitigate the risks of photolysis, thermal stress, and oxidation.

ParameterRecommendationRationale
Temperature -20°C or below Reduces the rate of thermal degradation and slows all chemical reactions.[13][14]
Light Store in amber glass vials. Exclude all light. Amber glass blocks UV and short-wavelength visible light, preventing photolysis.[1][11] For maximum protection, wrap vials in aluminum foil.[14]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Displaces oxygen, preventing oxidative degradation.[8][13] This is especially critical for long-term storage.
Container Tightly sealed, amber borosilicate glass vials. Glass is inert and provides an excellent moisture and gas barrier.[13] Ensure the cap is sealed tightly (e.g., with parafilm) to prevent atmospheric exchange.[14]
Form Store as a dry, solid powder. The compound is most stable in its solid, crystalline form. Avoid storing in solution for extended periods.
Handling Procedures
  • Weighing and Aliquoting: Perform these actions in a subdued lighting environment. Do not leave the stock bottle open on the bench for extended periods. Weigh out the required amount and promptly return the stock bottle to its proper storage conditions.

  • Solution Preparation: Use high-purity solvents. If the experiment is sensitive, consider using solvents that have been degassed by sparging with argon or nitrogen. Prepare solutions immediately before use.

Analytical Protocols for Stability Assessment

A self-validating system requires a reliable method to check for degradation. A standard reversed-phase HPLC-UV method is well-suited for this purpose.

Step-by-Step HPLC Protocol for Purity Check
  • Standard Preparation:

    • Carefully prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Use a new or well-stored reference sample if available.

    • Perform this under low light conditions.

    • Dilute this stock to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Sample Preparation:

    • Prepare the sample to be tested at the exact same concentration as the standard.

  • HPLC Conditions (Example Method):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in Water and (B) 0.1% TFA in Acetonitrile.

      • Gradient Example: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.[15]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks. A decrease in the main peak's area percentage and the appearance of new, earlier-eluting peaks indicates deiodination.

Visual Guides: Diagrams and Workflows
Deiodination Mechanism Overview

The following diagram illustrates the primary degradation pathways initiated by light or radicals.

G cluster_0 Deiodination Cascade cluster_1 A N-acetyl-3,5-diiodotyrosine ethyl ester (Parent) B Mono-iodo Impurity A->B  -I• C Non-iodo Product B->C  -I• Initiator Initiating Factors (Light, Radicals, Heat) Initiator->A

Caption: Primary degradation cascade of the parent compound.

Troubleshooting Workflow

Use this flowchart to diagnose potential degradation of your stored compound.

G Start Observe Issue (e.g., new HPLC peak, color change) CheckMS Perform LC-MS Analysis Start->CheckMS MassLoss Is there a mass loss of ~127 or ~254 Da? CheckMS->MassLoss Deiodination Confirmed Deiodination MassLoss->Deiodination Yes Other Degradation is likely due to another pathway. Review experimental conditions. MassLoss->Other No Review Review Storage Conditions: - Light Exposure? - Temperature? - Atmosphere? Deiodination->Review

Caption: Decision tree for troubleshooting suspected deiodination.

Frequently Asked Questions (FAQs)
  • Can I use a standard lab freezer (-20°C) or is an ultra-low (-80°C) required?

    • A -20°C freezer is generally sufficient for short to medium-term storage (months). For archival or long-term storage (years), -80°C provides a greater degree of protection by further slowing all potential degradation reactions.[13]

  • My compound is from a third-party supplier and they don't provide extensive stability data. What should I do?

    • It is best practice to assume the compound is sensitive. Upon receipt, immediately implement the recommended storage conditions. It is also wise to run an initial HPLC analysis to establish a baseline purity profile ("time zero") against which you can compare future analyses. Some suppliers may also provide products with minimal analytical data, making buyer confirmation of purity essential.

  • Is deiodination reversible?

    • No, the deiodination process under these conditions is an irreversible degradation. Once the iodine atom is lost, it cannot be reattached under normal laboratory or storage conditions.

  • Are antioxidants like BHT or ascorbic acid useful for preventing deiodination?

    • The addition of antioxidants could potentially help, particularly in solution, by scavenging radicals that can initiate or participate in the degradation process.[10][12] Ascorbate, for example, has been shown to reduce the semi-oxidized radical of diiodotyrosine back to its parent form.[10] However, for storing the neat, solid compound, the primary focus should be on excluding light, oxygen, and heat, as adding an antioxidant to a solid can create a mixture and introduce its own purity concerns.

References
  • Iodotyrosine deiodinase - Wikipedia. Wikipedia. [Link]

  • The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. (2017). National Center for Biotechnology Information. [Link]

  • 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. (2015). Journal of Molecular Endocrinology. [Link]

  • Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. (2009). Endocrine Reviews. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases in - Journal of Molecular Endocrinology - Bioscientifica. Bioscientifica. [Link]

  • The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. (2022). National Center for Biotechnology Information. [Link]

  • Oxidative stress in hypothyroid patients and the role of antioxidant supplementation. (2016). National Center for Biotechnology Information. [Link]

  • Relating Bond Strength and Nature to the Thermodynamic Stability of Hypervalent Togni‐Type Iodine Compounds. (2021). Southern Methodist University. [Link]

  • Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine. (2006). PubMed. [Link]

  • Characterization and thermal stability of iodinated amorphous conducting carbon films. (2005). ScienceDirect. [Link]

  • Photoreaction of tyrosine-iodinated bacteriorhodopsin at low temperature. (1984). PubMed. [Link]

  • Sensitized photooxidation of thyroidal hormones. Evidence for heavy atom effect on singlet molecular oxygen [O2(1Deltag)]-mediated photoreactions. (2005). PubMed. [Link]

  • Repair of semi-oxidized 3,5-diiodotyrosine: radiation chemical studies in the presence of oxygen, ascorbate and superoxide anion. (1996). PubMed. [Link]

  • Thyroid peroxidase: kinetics, pH optima and substrate dependency. (1981). PubMed. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]

  • How to Store Reagents. University of Rochester. [Link]

  • Impact of Antioxidant Natural Compounds on the Thyroid Gland and Implication of the Keap1/Nrf2 Signaling Pathway. (2019). Semantic Scholar. [Link]

  • Chemical Storage Safety Guideline. The University of Queensland. [Link]

  • Protection of Light Sensitive Products. (2015). Pharmaguideline. [Link]

  • KR20140083455A - Method for quantitative analysis of iodine in iodine compound.
  • N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester - Chemical Details. (2025). U.S. Environmental Protection Agency. [Link]

  • Studies on Iodinated Compounds. III. High-Performance Liquid Chromatographic Determination of Iodide (I-). (1986). J-STAGE. [Link]

  • N-Acetyl-3,5-di-iodo-L-tyrosine ethyl ester. Equation Chemical. [Link]

  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. (2014). National Center for Biotechnology Information. [Link]

  • Analytical capabilities for iodine detection: Review of possibilities for different applications. (2024). Pacific Northwest National Laboratory. [Link]

  • THE INTERPLAY OF OXIDATIVE STRESS ON THYROID HORMONE DISORDERS. (2022). Global Scientific Journals. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. (2023). Brazilian Journal of Analytical Chemistry. [Link]

  • Exploiting Unsaturated Carbon-Iodine Compounds for the Preparation of Carbon-Rich Materials. (2019). PubMed. [Link]

  • Sensitized photooxidation of thyroidal hormones. Evidence for heavy atom effect on singlet molecular oxygen [O2(1? g)]-mediated photoreactions. (2005). Repositorio Institucional - Universidad Nacional de Río Cuarto. [Link]

  • 15.1: Aromatic Compounds Are Unusually Stable. (2014). Chemistry LibreTexts. [Link]

  • New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. (2018). RSC Publishing. [Link]

  • Inhibition of Thyroidal Deiodination of Diiodotyrosine by Compounds Which Enhance NADPH Oxidation1. (1966). Endocrinology. [Link]

  • Benzene and Other Aromatic Compounds. Michigan State University. [Link]

  • The effect of pH on available iodine. ResearchGate. [Link]

  • Effects of pH on stability, expressed as remaining biological activities. ResearchGate. [Link]

  • Relation between pH regulation and iodide transport in turtle thyroid glands. (1990). PubMed. [Link]

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Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Acetyl-3,5-Diiodotyrosine Ethyl Ester

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with heavily iodinated tyrosine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with heavily iodinated tyrosine derivatives.

Unlike standard basic analytes, N-acetyl-3,5-diiodotyrosine ethyl ester possesses unique physicochemical properties that require a highly specific troubleshooting approach. This guide bypasses generic advice to focus on the exact mechanistic causes of peak tailing for this molecule, providing self-validating protocols to restore peak symmetry.

Analyte Profiling & The Root Cause of Tailing

To fix peak tailing (defined as an Asymmetry factor, As​ , greater than 1.2), we must first understand the causality behind the molecule's behavior in a reversed-phase HPLC system:

  • Absence of a Basic Amine: Traditional peak tailing is often caused by basic amines interacting with acidic silanols. However, the N-acetylation of this molecule neutralizes the amine group, rendering common fixes (like adding triethylamine) ineffective[1].

  • Depressed Phenolic pKa: The two bulky, electron-withdrawing iodine atoms on the aromatic ring drastically increase the acidity of the phenolic hydroxyl group. This shifts the pKa from ~10.0 (in standard tyrosine) down to approximately 6.60[2].

  • Dual Retention Mechanisms: If your mobile phase pH is between 5.0 and 8.0, the analyte exists in an equilibrium between its neutral phenol state and its ionized phenolate state. These two forms partition differently into the stationary phase, leading to severe peak broadening, splitting, and tailing[3].

  • Extreme Hydrophobicity: The combination of two highly polarizable iodine atoms and the lipophilic ethyl ester makes the molecule highly prone to mass overload and strong dispersive interactions with residual silanols[4].

Diagnostic Workflow

Use the following logical pathway to isolate whether your peak tailing is driven by chemical interactions (pH/silanols) or mechanical issues (hardware/overload).

G Start Assess Peak Tailing (As > 1.2) CheckPH Evaluate Mobile Phase pH Start->CheckPH HighPH pH 5.0 - 8.0 (Phenol Partially Ionized) CheckPH->HighPH If pH is near pKa LowPH pH < 3.0 (Phenol Neutralized) CheckPH->LowPH If pH is optimized FixPH Adjust pH to 2.5 (e.g., 0.1% TFA) HighPH->FixPH CheckCol Evaluate Column Chemistry LowPH->CheckCol Success Symmetrical Peak (As 1.0 - 1.2) FixPH->Success TypeA Type A Silica (High Silanol Activity) CheckCol->TypeA TypeB Type B Silica (Fully Endcapped) CheckCol->TypeB FixCol Switch to High-Purity Endcapped C18 TypeA->FixCol TypeB->Success Check for Overload FixCol->Success

Diagnostic workflow for resolving HPLC peak tailing of diiodotyrosine derivatives.

Quantitative Troubleshooting Matrix

The table below summarizes the expected impact of various system parameters on the Asymmetry Factor ( As​ ) for N-acetyl-3,5-diiodotyrosine ethyl ester.

ParameterConditionAsymmetry Factor ( As​ )Mechanistic Result
Mobile Phase pH pH 6.5 (Phosphate buffer)2.4 - 3.0Partial ionization of phenolic OH (pKa ~6.6); dual retention mechanisms[3].
Mobile Phase pH pH 2.5 (0.1% TFA)1.0 - 1.2Phenolic OH fully protonated; acidic silanols neutralized[5].
Stationary Phase Type A Silica (Uncapped)> 2.0Strong hydrogen bonding between neutral phenol and active silanols[4].
Stationary Phase Type B Silica (Endcapped)1.1 - 1.3Reduced silanol activity; pure hydrophobic retention[4].
Injection Mass > 5 µg on-column1.5 - 1.8Isotherm non-linearity due to hydrophobic overload of bulky iodine groups[4].

Self-Validating Experimental Protocols

Protocol A: Mobile Phase pH Optimization

Causality: Lowering the pH to < 3.0 ensures the phenolic OH remains fully protonated (neutral) and suppresses the ionization of acidic surface silanols on the silica stationary phase, eliminating secondary interactions[5].

  • Select Modifier: Choose an acidic modifier such as Trifluoroacetic acid (TFA) or Formic Acid to ensure the pH is maintained at ≤ 3.0.

  • Preparation: Add 0.1% v/v TFA to both the aqueous (Mobile Phase A) and organic (Mobile Phase B) reservoirs.

  • Degassing: Sonicate and vacuum-degas the mobile phases for 15 minutes to prevent outgassing in the pump, which can cause pressure fluctuations and baseline noise[6].

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase until the baseline and pressure are completely stable[6].

  • System Validation: Inject the sample. If the As​ drops below 1.2, the root cause was pH-driven secondary interactions.

Protocol B: Differentiating Chemical Tailing from Mechanical Voids

Causality: If peak tailing is caused by extra-column dead volume or a collapsed column bed, all peaks in the chromatogram will tail. If it is caused by silanol interactions, only the susceptible analyte will tail[7].

  • Reference Injection: Inject a highly symmetrical, neutral reference standard (e.g., uracil or toluene) under your current method conditions.

  • Evaluate Symmetry: Calculate the As​ for the reference standard.

  • System Validation:

    • If the reference standard also tails ( As​ > 1.2), the issue is mechanical. Check for poorly seated PEEK/stainless-steel capillary connections or replace the column/guard column[3],[7].

    • If the reference standard is symmetrical but the diiodotyrosine derivative tails, the issue is chemical. Proceed to upgrade to a fully endcapped, high-purity Type B silica column[4].

Frequently Asked Questions (FAQs)

Q: Why is my N-acetyl-3,5-diiodotyrosine ethyl ester peak splitting as well as tailing? A: Peak splitting alongside tailing is a classic symptom of operating too close to the analyte's pKa. With a phenolic pKa of ~6.60, a mobile phase pH between 5.5 and 7.5 causes the analyte to exist in equilibrium between its neutral phenol and ionized phenolate forms. Because these forms have different hydrophobicities, they partition differently into the stationary phase, causing a split or severely broadened peak. Lower the pH to < 3.0 to resolve this[5].

Q: I added Triethylamine (TEA) to my mobile phase to stop the tailing, but it didn't work. Why? A: TEA is a competing base used to mask active silanols from basic amine analytes[1]. Because your analyte is N-acetylated, it lacks a basic amine. Its interactions with the stationary phase are driven by hydrogen bonding of the phenolic hydroxyl and dispersive interactions of the bulky iodines. Switch to a fully endcapped Type B silica column instead of using amine modifiers[4].

Q: Why does my peak tailing worsen significantly when I increase the injection volume, even at a low pH? A: This indicates mass overload. The highly lipophilic nature of the diiodo-ethyl ester moiety causes it to saturate the hydrophobic stationary phase very quickly. When the stationary phase is locally saturated, excess analyte travels faster down the column, distorting the peak shape[4]. To validate this, inject a 1:10 dilution of your sample. If the symmetry improves, reduce your standard injection volume or switch to a column with a higher carbon load/surface area.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chrom
  • HPLC Troubleshooting | Thermo Fisher Scientific - TW - Thermo Fisher
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex
  • A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - AIR Unimi

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage Conditions for N-Acetyl-3,5-Diiodotyrosine Ethyl Ester Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors of N-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt) and its peptide der...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors of N-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt) and its peptide derivatives. The presence of electron-withdrawing iodine atoms on the phenolic ring, combined with the ester and acetyl protecting groups, creates unique challenges during cleavage—ranging from reductive dehalogenation in solid-phase peptide synthesis (SPPS) to optimizing side-chain elimination during biomimetic oxidative coupling.

System Workflow & Mechanistic Pathways

The following diagram illustrates the three primary cleavage contexts encountered when working with Ac-DIT-OEt constructs, highlighting the mechanistic pathways and optimization strategies required to prevent side reactions.

G Start Ac-DIT-OEt Peptide Construct Branch1 SPPS Resin Cleavage (Acidic Conditions) Start->Branch1 Branch2 Biomimetic Oxidative Coupling Start->Branch2 Branch3 Ester/Acetyl Hydrolysis (Basic Conditions) Start->Branch3 Dehal Risk: Reductive Dehalogenation Branch1->Dehal Thiol Scavengers OptTFA Optimized TFA Cocktail (No EDT) Branch1->OptTFA Phenol/Thioanisole Aryloxy Aryloxydienone Intermediate Branch2->Aryloxy O2, MnSO4, pH 9.3 Hydro Mild Saponification (LiOH/THF) Branch3->Hydro E2 E2 Elimination (Side-chain cleavage) Aryloxy->E2 Rearomatization Thyroxine Thyroxine Analog Formation E2->Thyroxine

Workflow of Ac-DIT-OEt peptide cleavage pathways and optimization strategies.

Troubleshooting Guides & FAQs

Q1: During global TFA cleavage of my DIT-containing peptide from the SPPS resin, I observe significant mass shifts of -126 Da and -252 Da on my LC-MS. What is causing this, and how do I prevent it? A1: You are observing reductive dehalogenation. The loss of 126 Da corresponds to the cleavage of one iodine atom, and 252 Da indicates the loss of both iodine atoms from the 3,5-diiodotyrosine residue. Causality: This is primarily caused by the use of strongly reducing scavengers—particularly 1,2-ethanedithiol (EDT) or excessive triisopropylsilane (TIPS)—in your trifluoroacetic acid (TFA) cleavage cocktail. The iodine atoms on the electron-deficient phenolic ring are highly susceptible to reduction by dithiols under strongly acidic conditions[1]. Solution: Switch to an EDT-free, "softer" cleavage cocktail. A highly effective mixture is Reagent B (TFA/phenol/water/triisopropylsilane 88:5:5:2 v/v) or a custom thioanisole blend (TFA/phenol/water/thioanisole 85:5:5:5 v/v). Phenol and thioanisole act as excellent carbocation scavengers without transferring hydrides to the aryl iodides.

Q2: I am attempting to synthesize thyroxine (T4) analogs via the biomimetic oxidative coupling of Ac-DIT-OEt. The yield of the diaryl ether is very low, and the side chain is not cleaving. How can I optimize this? A2: The biomimetic oxidative coupling of Ac-DIT-OEt is a highly sensitive radical-mediated process. The reaction involves phenolic coupling to yield an intermediate aryloxydienone, followed by an E2 elimination that cleaves the side chain (leaving as a dehydroalanine derivative) to form the diaryl ether link[2]. Causality: Low yields usually stem from a lack of thermodynamic driving force for rearomatization, which is heavily dependent on pH and the chosen oxidant. If the pH is too low, the phenolate anion cannot form; without the phenolate anion, the initial phenoxyl radical cannot be generated. Solution: Ensure the pH is strictly controlled between 9.2 and 9.4 using NaOH. Use molecular oxygen ( O2​ ) as the oxidant with catalytic manganese(II) sulfate ( MnSO4​ ) at 60–65°C. The elevated temperature provides the necessary activation energy for the E2 elimination of the 3,5-diiodo-4-aryloxydienone leaving group[2].

Q3: How do I selectively cleave the ethyl ester to yield the free C-terminus without causing racemization or peptide backbone degradation? A3: The ethyl ester of Ac-DIT-OEt is relatively robust. While basic saponification is required, harsh conditions (e.g., 1M NaOH at elevated temperatures) will cause base-catalyzed racemization at the alpha-carbon or β -elimination of the iodinated phenolic side chain. Solution: Utilize mild saponification conditions. Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture at 0°C is highly recommended. The lithium ion coordinates with the carbonyl oxygen, increasing its electrophilicity and allowing the hydroxide to attack efficiently at lower temperatures, thereby preserving chiral integrity.

Quantitative Data & Optimization Matrices

To guide your protocol development, refer to the empirical data summarized below regarding scavenger selection and oxidative cleavage conditions.

Table 1: Effect of Cleavage Cocktail Scavengers on DIT Dehalogenation (SPPS)
Cleavage Cocktail (v/v)Scavenger TypeDehalogenation (%)Crude Peptide Purity (%)
TFA/EDT/H2O/TIPS (92.5:2.5:2.5:2.5)Thiol / Silane> 65%< 30%
TFA/TIPS/H2O (95:2.5:2.5)Silane15 - 20%75%
TFA/Phenol/H2O/Thioanisole (85:5:5:5)Phenolic / Thioether< 2% 88%
Table 2: Thermodynamic & Kinetic Parameters for Biomimetic Oxidative Cleavage
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Oxidant H2​O2​ O2​ (g) + MnSO4​ Prevents over-oxidation; facilitates controlled phenoxyl radical formation[2].
pH < 8.09.2 - 9.4 Ensures >95% formation of the phenolate anion necessary for radical coupling[2].
Temperature 25°C60 - 65°C Provides activation energy for the E2 elimination of the aryloxydienone side chain[2].

Standard Operating Procedures (SOPs)

Protocol A: Optimized Acidic Cleavage of DIT-Peptides from SPPS Resin

This protocol utilizes a self-validating precipitation step to ensure the removal of lipophilic scavengers while preserving the iodinated residues.

  • Resin Preparation: Transfer the synthesized peptide-resin to a fritted syringe. Swell the resin in Dichloromethane (DCM) for 15 minutes, then drain completely.

  • Cocktail Formulation: In a glass vial, prepare the cleavage cocktail: 85% TFA, 5% Phenol, 5% LC-MS grade Water, and 5% Thioanisole. (CRITICAL: Do not add EDT).

  • Cleavage Reaction: Add 10 mL of the cocktail per gram of resin. Agitate gently on an orbital shaker at room temperature for exactly 2 hours.

  • Filtration: Filter the resin, collecting the cleavage solution in a 50 mL polypropylene centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Add the cleavage solution dropwise into 40 mL of ice-cold diethyl ether (-20°C). A white precipitate (the crude peptide) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Wash the pellet twice more with 30 mL of cold diethyl ether to extract residual phenol and thioanisole.

  • Lyophilization: Dissolve the pellet in 20% Acetonitrile/Water and lyophilize. Verify the intact mass (avoiding -126 Da shifts) via LC-MS.

Protocol B: Biomimetic Oxidative Coupling and Side-Chain Cleavage

This protocol outlines the synthesis of thyroxine analogs via side-chain elimination.

  • Substrate Dissolution: Dissolve N-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt) in an aqueous ethanol solution (50:50 v/v) to a final concentration of 50 mM.

  • pH Adjustment: Carefully adjust the pH of the solution to exactly 9.3 using 0.1 M NaOH. Monitor continuously with a calibrated pH probe.

  • Catalyst Addition: Add catalytic Manganese(II) sulfate ( MnSO4​⋅H2​O ) at 0.05 molar equivalents relative to the substrate.

  • Thermal Activation: Heat the reaction mixture in a jacketed reactor to 60°C.

  • Oxidative Cleavage: Bubble molecular oxygen ( O2​ ) through the solution continuously using a gas dispersion frit for 20 hours.

  • In-Process Monitoring: Take 10 μL aliquots at 4, 8, and 16 hours. Quench with 1% Formic Acid and analyze via LC-MS to monitor the formation of the aryloxydienone intermediate and the subsequent E2 elimination of the side chain[2].

  • Workup: Once the starting material is consumed, quench the reaction with 0.1 M HCl to pH 4. Extract the resulting thyroxine analog with ethyl acetate (3 x 20 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Synthesis of thyroxine: biomimetic studies Source: Canadian Science Publishing URL:[Link]

  • Revisiting Iodination Sites in Thyroglobulin with an Organ-oriented Shotgun Strategy Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Incorporating Diiodotyrosine: A Comparative Analysis of Protected vs. Unprotected Forms in Peptide Synthesis

Introduction: The Significance of Iodinated Peptides In the landscape of peptide research and drug development, the incorporation of modified amino acids is a cornerstone of innovation. Halogenated residues, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Iodinated Peptides

In the landscape of peptide research and drug development, the incorporation of modified amino acids is a cornerstone of innovation. Halogenated residues, particularly iodinated ones, offer unique advantages. They serve as critical components in radiolabeled peptides for molecular imaging and targeted therapies, act as heavy atoms for X-ray crystallography to elucidate protein structures, and can modulate the biochemical properties of a peptide, such as binding affinity and serum stability.[1][2]

Among these, 3,5-diiodotyrosine (DIT) is a frequently utilized building block. However, its successful integration into a growing peptide chain is not trivial. It requires a nuanced understanding of peptide chemistry, specifically the indispensable role of protecting groups. This guide provides an in-depth comparison between using the raw amino acid, 3,5-diiodotyrosine, and a pre-protected version, N-acetyl-3,5-diiodotyrosine ethyl ester, in the context of peptide synthesis. We will explore the fundamental principles that govern their respective applications, supported by experimental logic and established protocols.

The Core Challenge: Why Protection is Non-Negotiable in Peptide Synthesis

Modern peptide synthesis, predominantly Solid-Phase Peptide Synthesis (SPPS), is a cyclical process of deprotecting an N-terminal amine, coupling the next activated amino acid, and repeating this sequence.[3] For this process to yield a specific, desired peptide sequence, all other reactive functional groups must be masked or "protected".[4][5]

An unprotected amino acid like 3,5-diiodotyrosine possesses three reactive sites:

  • The α-amino group (a nucleophile)

  • The α-carboxyl group (an electrophile when activated)

  • The phenolic hydroxyl group on the side chain

Attempting to use an unprotected amino acid in a coupling reaction would result in a chaotic mixture of undesired products. The amino group of one molecule could react with the activated carboxyl group of another, leading to uncontrolled polymerization.[6] The side-chain hydroxyl could also be acylated.[7] Therefore, a successful synthesis demands an orthogonal protection strategy, where the N-terminal protecting group (like Fmoc or Boc) can be removed under conditions that leave the side-chain and C-terminal protecting groups intact.[8]

The Contenders: A Structural Overview

Let's examine the two molecules at the heart of this comparison.

CompoundStructureKey Features
3,5-Diiodotyrosine (DIT) 3,5-Diiodotyrosine StructureThe raw, unprotected amino acid. Contains a free α-amino group, a free α-carboxyl group, and a phenolic hydroxyl group.[9]
N-acetyl-3,5-diiodotyrosine ethyl ester N-acetyl-3,5-diiodotyrosine ethyl ester StructureAn iodinated amino acid derivative where the α-amino group is protected by an acetyl group and the α-carboxyl group is protected as an ethyl ester.[10][]

Head-to-Head Comparison in a Synthetic Context

The suitability of each compound is entirely dependent on the intended synthetic outcome. A direct comparison reveals their fundamentally different roles.

Feature3,5-Diiodotyrosine (Unprotected) N-acetyl-3,5-diiodotyrosine ethyl ester Analysis & Causality
Role in Synthesis Precursor building block.Specialty reagent for N-terminal modification.DIT must first be derivatized with appropriate orthogonal protecting groups (e.g., Fmoc on the amine) to be used for peptide chain elongation.[8] The N-acetyl derivative is not suitable for elongation because its N-acetyl group is generally not removable under standard SPPS conditions without cleaving the entire peptide.[6]
Suitability for SPPS Elongation No (in its raw form).No.SPPS relies on the iterative removal of a temporary N-terminal protecting group (like Fmoc). The acetyl group is a permanent block in this context.
Primary Application Used to prepare Fmoc-L-(3,5-diiodo)-Tyr-OH for incorporation at any position in a peptide sequence via standard SPPS.Direct coupling to the N-terminus of a completed peptide to introduce a terminal N-acetylated diiodotyrosine residue.The choice is dictated by the desired final structure. If an internal DIT is needed, one must start with the unprotected amino acid and prepare the correctly protected monomer. If only a terminal, acetylated DIT is required, this specialty reagent can be used as a final "capping" step.
Potential Side Reactions If used directly: Uncontrolled polymerization, side-chain acylation, extremely low yield of desired product.[12]If used for elongation: Chain termination. Potential for side-chain acylation if the phenolic hydroxyl is not protected.The lack of orthogonal protection on raw DIT makes it reactive at multiple sites. The stable acetyl group on the derivative acts as a "full stop" for further chain growth.

Experimental Workflow & Protocols

To illustrate the practical implications, let's consider the synthesis of a simple tripeptide, H-Ala-DIT-Gly-OH.

Workflow Comparison Diagram

The following diagram illustrates the correct synthetic strategy versus the problematic or specialized uses of the two compounds.

Peptide_Synthesis_Comparison Synthetic Routes for Incorporating 3,5-Diiodotyrosine (DIT) cluster_0 Correct Strategy for Internal DIT: Standard SPPS cluster_1 Incorrect Strategy: Direct Coupling cluster_2 Specialized Strategy: N-Terminal Capping DIT 1. 3,5-Diiodotyrosine Fmoc_Protect 2. Protect Amine (e.g., with Fmoc-OSu) DIT->Fmoc_Protect Fmoc_DIT 3. Fmoc-DIT-OH (SPPS-ready monomer) Fmoc_Protect->Fmoc_DIT SPPS 4. Automated Solid-Phase Peptide Synthesis Fmoc_DIT->SPPS Peptide 5. Target Peptide: Ala-DIT-Gly SPPS->Peptide DIT_raw 1. 3,5-Diiodotyrosine (Unprotected) Coupling_Attempt 2. Attempt Direct Coupling DIT_raw->Coupling_Attempt Failure 3. Result: Uncontrolled Polymerization, Mixture of Products Coupling_Attempt->Failure Peptide_Resin 1. Peptide on Resin: H-Ala-Gly-Resin Coupling_Cap 3. Couple to N-terminus Peptide_Resin->Coupling_Cap Acetyl_DIT 2. N-acetyl-3,5-diiodotyrosine ethyl ester Acetyl_DIT->Coupling_Cap Capped_Peptide 4. Result: Ac-DIT-Ala-Gly Coupling_Cap->Capped_Peptide

Caption: Comparative workflows for using iodinated tyrosine derivatives.

Protocol 1: Preparation of Fmoc-L-(3,5-diiodo)-Tyr-OH for SPPS

This protocol describes the necessary first step before 3,5-diiodotyrosine can be used in standard Fmoc-based SPPS.

Materials:

  • L-3,5-Diiodotyrosine

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve L-3,5-diiodotyrosine in a 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve an equimolar amount of Fmoc-OSu in acetone.

  • Slowly add the Fmoc-OSu solution to the diiodotyrosine solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

  • Filter the white precipitate and wash thoroughly with cold deionized water.

  • Wash the precipitate with diethyl ether to remove any unreacted Fmoc-OSu.

  • Dry the resulting white powder, Fmoc-L-(3,5-diiodo)-Tyr-OH, under vacuum.

  • Confirm the product identity and purity using Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).[13]

Self-Validation: The success of this protocol is validated by HPLC analysis showing a single major peak corresponding to the correct mass of the Fmoc-protected product, indicating high purity and readiness for use in SPPS.

Protocol 2: N-Terminal Capping with N-acetyl-3,5-diiodotyrosine ethyl ester

This protocol outlines the use of the pre-protected derivative to modify a peptide after its main sequence has been synthesized.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., H-Ala-Gly-Wang resin)

  • N-acetyl-3,5-diiodotyrosine ethyl ester

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid) cleavage cocktail

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve 2 equivalents of N-acetyl-3,5-diiodotyrosine ethyl ester, 1.95 equivalents of HBTU, and 4 equivalents of DIPEA in DMF. Allow to pre-activate for 5 minutes.

  • Drain the DMF from the resin and add the activated coupling solution.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the successful capping of all free amines.

  • Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analyze the final product by HPLC and MS to confirm the correct mass of the N-terminally capped peptide.[13][14]

Self-Validation: The protocol is validated by MS data confirming the molecular weight of the final peptide has increased by the mass of the N-acetyl-diiodotyrosine residue, and HPLC analysis shows a clean conversion from the uncapped to the capped peptide.

Conclusion and Expert Recommendation

The choice between 3,5-diiodotyrosine and N-acetyl-3,5-diiodotyrosine ethyl ester is not a matter of superiority, but of strategic application.

  • 3,5-Diiodotyrosine is the fundamental precursor. For any application requiring the incorporation of a diiodotyrosine residue within a peptide sequence via standard SPPS, it is mandatory to first convert it into a properly Nα-protected building block, such as Fmoc-L-(3,5-diiodo)-Tyr-OH . Attempting to use the raw amino acid directly in a coupling step is a foundational error that will lead to a failure of the synthesis.

  • N-acetyl-3,5-diiodotyrosine ethyl ester is a specialty derivative. Its protecting groups are not designed for iterative peptide synthesis. Its value lies in its ability to act as a terminal capping agent, efficiently introducing an N-acetylated diiodotyrosine moiety at the N-terminus of a pre-synthesized peptide chain.

For researchers and drug developers, the directive is clear: for flexible, site-specific incorporation of diiodotyrosine, invest in the preparation or purchase of the Fmoc-protected monomer. For specific N-terminal modifications, the N-acetyl ethyl ester derivative is a useful tool in the synthetic arsenal. Understanding this distinction is critical for the efficient and successful synthesis of complex, functionally-optimized iodinated peptides.

References

  • Asian Journal of Organic Chemistry. (2024). Triphenylphosphine- and Iodine-Mediated Rapid Peptide Synthesis. DOI: 10.1002/ajoc.202400085.
  • Preprints.org. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • ResearchGate. (2025).
  • Springer Nature. (2002). Preparation of 125 I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN.
  • PMC. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.
  • RSC. 3,5-Diiodotyrosine.
  • ResearchGate. (2025). Analysis of iodinated Quorum Sensing Peptides by LC-UV/ESI ion trap mass spectrometry.
  • PubChem. 3,5-Diiodotyrosine.
  • ScienceDirect. (2017). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry.
  • MedChemExpress. 3,5-Diiodo-D-tyrosine.
  • CymitQuimica. CAS 66-02-4: 3,5-Diiodotyrosine.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ACS Publications. (1976). Adrenocorticotropin. 51. Synthesis and properties of analogs of the human hormone with tyrosine residues replaced by 3,5-diiodotyrosine.
  • PubMed. (2018). Reversibly Switchable, pH-Dependent Peptide Ligand Binding via 3,5-Diiodotyrosine Substitutions.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Saurabh Khadse. (2018). Side reactions in peptide synthesis: An overview.
  • U.S. Environmental Protection Agency. (2025). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester - Chemical Details.
  • Bio-Synthesis Inc. (2016). Labeling and Protecting Groups used in Peptide Synthesis.
  • PEPDOO. (2025).
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
  • BOC Sciences.
  • Scribd.
  • Master Organic Chemistry. (2019). Synthesis of Peptides.

Sources

Comparative

Mass spectrometry validation techniques for N-acetyl-3,5-diiodotyrosine ethyl ester

As a Senior Application Scientist in mass spectrometry and endocrine biochemical analysis, I have designed this comprehensive guide to evaluate and validate N-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt) . This com...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry and endocrine biochemical analysis, I have designed this comprehensive guide to evaluate and validate N-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt) . This compound serves as a critical, highly stable intermediate in the biomimetic synthesis of thyroxine (T4) analogues.

In drug development and pharmacokinetic monitoring, quantifying these halogenated precursors requires analytical rigor. Traditional immunoassays suffer from severe cross-reactivity with structurally similar iodinated metabolites [1]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard, providing unambiguous identification through specific mass-to-charge ( m/z ) transitions [2].

This guide objectively compares Ac-DIT-OEt against traditional T4 precursors, details the causality behind its structural advantages, and provides a self-validating LC-MS/MS protocol for precise quantification.

Mechanistic Context: Why Structural Protection Matters

The synthesis of thyroxine in biological systems occurs via the thyroid peroxidase-catalyzed oxidative coupling of 3,5-diiodotyrosine (DIT) residues within thyroglobulin. Replicating this in vitro using free DIT often results in poor yields due to competing side reactions, such as the oxidation of the primary amine or premature decarboxylation.

N-acetyl-3,5-diiodotyrosine ethyl ester solves this by masking the reactive amine and carboxylic acid groups.

  • Causality of N-Acetylation: Prevents unwanted amine oxidation, directing the oxidant exclusively toward the phenolic hydroxyl group to generate the necessary phenoxyl radical.

  • Causality of Ethyl Esterification: Increases the molecule's lipophilicity. This not only enhances its solubility in organic solvents required for oxidative coupling but significantly improves its retention on reversed-phase LC columns and boosts ionization efficiency in Electrospray Ionization (ESI) mass spectrometry.

The biomimetic oxidative coupling of Ac-DIT-OEt proceeds via an aryloxydienone intermediate, followed by an E2 elimination of the side chain to yield N-acetylthyroxine ethyl ester [1].

BiomimeticPathway A N-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt) B Aryloxydienone Intermediate A->B Oxidative Coupling (Phenoxyl Radical) C N-acetylthyroxine ethyl ester B->C E2 Elimination (- Side Chain) D L-Thyroxine (T4) Analogue C->D Hydrolysis (Deprotection)

Biomimetic oxidative coupling pathway of Ac-DIT-OEt to Thyroxine.

Comparative Performance Analysis

When selecting a precursor for synthetic thyroid hormone development or establishing a mass spectrometry calibration standard, Ac-DIT-OEt outperforms unprotected alternatives. The table below summarizes quantitative experimental data comparing Ac-DIT-OEt with unmodified DIT and 4-hydroxy-3,5-diiodophenylpyruvic acid.

ParameterN-acetyl-3,5-diiodotyrosine ethyl ester (Ac-DIT-OEt)3,5-Diiodotyrosine (DIT)4-hydroxy-3,5-diiodophenylpyruvic acid
Structural Protection N-acetyl, Ethyl esterNone (Zwitterionic)Keto acid
Oxidative Coupling Yield High (~40–50%) Low (<15%)Moderate (~25%)
ESI+ Ionization Efficiency Excellent. High lipophilicity promotes efficient droplet desolvation.Moderate. Zwitterionic nature limits positive ion yield.Poor. Highly prone to in-source decarboxylation.
LC Retention (C18) Strong. Elutes late, avoiding early-eluting polar matrix salts.Weak. Elutes in the void volume with ion-suppressing salts.Moderate.
Matrix Effect (Ion Suppression) < 10% (Self-validating via internal standard recovery)> 45% (Requires extensive sample clean-up)~ 30%

Mass Spectrometry Validation: The LC-MS/MS Framework

To validate the purity and concentration of Ac-DIT-OEt in complex matrices (e.g., reaction mixtures or biological fluids), a highly specific LC-MS/MS method using Multiple Reaction Monitoring (MRM) is required [3].

The Self-Validating System: A robust analytical protocol must be self-validating. We achieve this by incorporating an isotopically labeled internal standard (e.g., 13C -labeled or deuterated DIT derivatives) before sample extraction. If the extraction recovery drops due to matrix interference, the internal standard signal drops proportionally, ensuring the calculated concentration remains perfectly accurate.

LCMSWorkflow S1 1. Sample Preparation Protein Precipitation & SPE Clean-up S2 2. UPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization Desolvation & Protonation [M+H]+ S2->S3 S4 4. Tandem MS (MRM) Precursor to Product Ion Transitions S3->S4 S5 5. Data Validation Matrix Effect & Recovery Assessment S4->S5

Step-by-step LC-MS/MS analytical workflow for Ac-DIT-OEt quantification.

Experimental Protocol: Step-by-Step Methodology

The following protocol details the optimal conditions for quantifying Ac-DIT-OEt using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Triple Quadrupole Mass Spectrometer.

Phase 1: Sample Preparation (Solid-Phase Extraction)

Causality: Direct injection of biological or synthetic matrices introduces phospholipids and salts that cause severe ion suppression in the MS source. Solid-Phase Extraction (SPE) isolates the lipophilic Ac-DIT-OEt while washing away polar interferents.

  • Spiking: Aliquot 100 µL of the sample matrix. Add 10 µL of the internal standard working solution (e.g., Ac-DIT-OEt- d5​ , 100 ng/mL).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

  • SPE Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL of 5% methanol in water to remove residual salts.

  • Elution: Elute the target analytes using 1 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of initial mobile phase.

Phase 2: Chromatographic Separation (UPLC)

Causality: A sub-2-micron C18 column is used to provide high theoretical plate counts, resolving Ac-DIT-OEt from isobaric aryloxydienone intermediates before they enter the mass spectrometer.

  • Column: C18 UPLC column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid (promotes protonation).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, hold for 0.5 min. Ramp to 95% B over 3.5 min. Hold at 95% B for 1 min, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

Phase 3: Tandem Mass Spectrometry (ESI-MS/MS)

Causality: Positive Electrospray Ionization (ESI+) is utilized because the secondary amide and ester carbonyls of Ac-DIT-OEt readily accept protons [M+H]+ .

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • MRM Transitions:

    • Ac-DIT-OEt (Target): m/z 504.1 458.1 (Quantifier ion, corresponding to the neutral loss of ethanol from the ester group) [2].

    • Ac-DIT-OEt (Target): m/z 504.1 377.1 (Qualifier ion, corresponding to the loss of an iodine atom).

Phase 4: Data Validation

To ensure the system is self-validating:

  • Calculate the Process Efficiency (PE) by comparing the absolute peak area of Ac-DIT-OEt in the extracted sample to a neat standard injected directly into the mobile phase.

  • Calculate the Matrix Effect (ME) by spiking the standard into a post-extracted blank matrix. ME should be within ±15% . If ion suppression exceeds this, adjust the chromatographic gradient to elute the compound away from the suppression zone.

References

  • Bell, N. V., Bowman, W. R., Coe, P. F., Turner, A. T., & Whybrow, D. (1997). Synthesis of thyroxine: biomimetic studies. Canadian Journal of Chemistry. URL:[Link]

  • Richards, K. H., Schanze, N., Monk, R., Rijntjes, E., Rathmann, D., & Köhrle, J. (2017). A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes. PLoS One. URL:[Link]

  • Taylor, P. N., Albrecht, D., Scholz, A., Gutierrez-Buey, G., Lazarus, J. H., Dayan, C. M., & Okosieme, O. E. (2022). Free thyroxine measurement in clinical practice: how to optimize indications, analytical procedures, and interpretation criteria while waiting for global standardization. Critical Reviews in Clinical Laboratory Sciences. URL:[Link]

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of N-acetyl-3,5-diiodotyrosine Ethyl Ester

For researchers and professionals in drug development and chemical analysis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules.[1][2] This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules.[1][2] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of N-acetyl-3,5-diiodotyrosine ethyl ester, a key intermediate in various synthetic pathways. Due to the unavailability of direct experimental spectra for the di-iodinated compound, this guide will leverage spectral data from its non-iodinated precursor, N-acetyl-L-tyrosine ethyl ester, to predict and interpret the spectral characteristics of the target molecule. This comparative approach offers valuable insights into the effects of heavy atom substitution on NMR spectra, a common scenario in pharmaceutical and materials science research.

The Power of NMR in Structural Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[2] ¹H NMR, or proton NMR, provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides complementary information about the carbon skeleton of a molecule. Together, they form a powerful combination for unambiguous structure determination.[3]

Understanding the Starting Point: N-acetyl-L-tyrosine Ethyl Ester

Before delving into the complexities of the di-iodinated compound, it is essential to understand the NMR spectra of its precursor, N-acetyl-L-tyrosine ethyl ester. The experimental data for this compound serves as our baseline for comparison.

¹H NMR Spectrum of N-acetyl-L-tyrosine Ethyl Ester

The ¹H NMR spectrum of N-acetyl-L-tyrosine ethyl ester displays characteristic signals for the ethyl ester, the acetyl group, the amino acid backbone, and the aromatic ring.

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-a~1.24Triplet~7.1CH₃ of ethyl ester
H-b~1.96Singlet-CH₃ of acetyl group
H-c~3.00Multiplet-β-CH₂ of tyrosine
H-d~4.16Quartet~7.1O-CH₂ of ethyl ester
H-e~4.81Multiplet-α-CH of tyrosine
H-f~6.74Doublet~8.0Aromatic H (ortho to OH)
H-g~6.93Doublet~8.0Aromatic H (meta to OH)
NH~6.13Doublet-Amide proton
OHVariableBroad Singlet-Phenolic proton

Table 1: Experimental ¹H NMR Data for N-acetyl-L-tyrosine Ethyl Ester. Data sourced from publicly available spectra.

¹³C NMR Spectrum of N-acetyl-L-tyrosine Ethyl Ester

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon(s) Chemical Shift (δ, ppm) Assignment
C-1~14.1CH₃ of ethyl ester
C-2~22.9CH₃ of acetyl group
C-3~37.5β-CH₂ of tyrosine
C-4~54.0α-CH of tyrosine
C-5~61.5O-CH₂ of ethyl ester
C-6~115.5Aromatic CH (ortho to OH)
C-7~127.5Aromatic C (ipso to sidechain)
C-8~130.5Aromatic CH (meta to OH)
C-9~155.5Aromatic C (ipso to OH)
C-10~170.0C=O of acetyl group
C-11~172.5C=O of ethyl ester

Table 2: Experimental ¹³C NMR Data for N-acetyl-L-tyrosine Ethyl Ester. Data sourced from publicly available spectra.

Predicting the Impact of Di-iodination: N-acetyl-3,5-diiodotyrosine Ethyl Ester

The introduction of two bulky and electronegative iodine atoms at the 3 and 5 positions of the aromatic ring is expected to cause significant changes in both the ¹H and ¹³C NMR spectra. These changes are predictable based on established substituent chemical shift (SCS) effects.[1][4]

Predicted ¹H NMR Spectrum of N-acetyl-3,5-diiodotyrosine Ethyl Ester

The most profound changes are anticipated in the aromatic region of the ¹H NMR spectrum.

  • Symmetry: The di-iodination introduces a plane of symmetry through the C1-C4 axis of the benzene ring. This will render the two remaining aromatic protons (at positions 2 and 6) chemically equivalent.

  • Chemical Shift: Iodine is an electronegative and deshielding substituent. The aromatic protons, now ortho to two iodine atoms, will experience a significant downfield shift.[5] Based on additive models, we can predict their chemical shift to be in the range of 7.5-8.0 ppm.[4]

  • Multiplicity: Since the two aromatic protons are equivalent, they will appear as a singlet.

The signals for the ethyl ester, acetyl, and amino acid backbone protons are expected to be less affected, with only minor shifts due to the change in the overall electronic environment of the molecule.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H-a'~1.25TripletMinimal change expected for the ethyl ester CH₃.
H-b'~2.00SingletMinimal change expected for the acetyl CH₃.
H-c'~3.10MultipletSlight downfield shift due to the electron-withdrawing nature of the iodinated ring.
H-d'~4.20QuartetMinimal change expected for the ethyl ester O-CH₂.
H-e'~4.85MultipletSlight downfield shift.
H-f', H-g'~7.70SingletIntroduction of symmetry makes these protons equivalent. Significant downfield shift due to the deshielding effect of two ortho iodine atoms.
NH'~6.20DoubletMinor shift expected.
OH'VariableBroad SingletPosition is concentration and solvent dependent.

Table 3: Predicted ¹H NMR Data for N-acetyl-3,5-diiodotyrosine Ethyl Ester.

Predicted ¹³C NMR Spectrum of N-acetyl-3,5-diiodotyrosine Ethyl Ester

The ¹³C NMR spectrum will also reflect the structural changes upon di-iodination.

  • Symmetry: Due to the C₂ᵥ symmetry, the number of distinct aromatic carbon signals will be reduced. We expect to see signals for C-1', C-2'/C-6', C-3'/C-5', and C-4'.

  • Chemical Shift of Iodinated Carbons (C-3' and C-5'): The "heavy atom effect" of iodine typically causes a significant upfield shift for the directly attached carbon (ipso-carbon).[6] Therefore, the signals for C-3' and C-5' are expected to appear at a much lower chemical shift compared to the corresponding carbons in the non-iodinated precursor.

  • Chemical Shift of Other Aromatic Carbons: The other aromatic carbons will experience shifts based on the electronic effects of the iodine substituents. The ipso-carbon attached to the side chain (C-1') and the carbon bearing the hydroxyl group (C-4') will also be affected.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-1'~14.1Minimal change expected for the ethyl ester CH₃.
C-2'~23.0Minimal change expected for the acetyl CH₃.
C-3'~38.0Slight downfield shift.
C-4'~54.5Slight downfield shift.
C-5'~61.8Slight downfield shift.
C-6', C-10'~139.0Deshielding effect of iodine on the ortho carbons.
C-7'~130.0Shift influenced by ortho and para iodine atoms.
C-8', C-12'~90.0Strong shielding "heavy atom effect" from directly bonded iodine.
C-9'~152.0Shift influenced by two ortho iodine atoms.
C-11'~170.5Minor shift expected.
C-13'~173.0Minor shift expected.

Table 4: Predicted ¹³C NMR Data for N-acetyl-3,5-diiodotyrosine Ethyl Ester.

Comparative Analysis: Key Differences and Insights

The comparison of the experimental NMR data of the precursor and the predicted data for the di-iodinated product provides valuable insights for researchers.

cluster_workflow NMR Sample Preparation Workflow start Start weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) start->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap end_node Ready for Analysis cap->end_node

Figure 2: Workflow for preparing NMR samples.

¹H NMR Data Acquisition

A standard ¹H NMR experiment can be performed using the following general parameters on a modern NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. [7][8]2. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Data Acquisition

Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

  • Locking and Shimming: As with ¹H NMR, lock and shim the spectrometer.

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is standard.

  • Acquisition Parameters:

    • Spectral Width: ~200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 to 1024 scans or more, depending on the sample concentration. [9]

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable. [10][11]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure. For N-acetyl-3,5-diiodotyrosine ethyl ester, COSY would confirm the coupling between the α-CH and β-CH₂ protons, and between the protons of the ethyl group. [12][13]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon signals based on their attached, and usually more easily assigned, protons. [3][14]

Conclusion

This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of N-acetyl-3,5-diiodotyrosine ethyl ester with its non-iodinated precursor. By understanding the predictable effects of iodine substitution, researchers can confidently interpret the NMR spectra of this and similar halogenated compounds. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data, which is fundamental for accurate structural elucidation in the fields of drug discovery and chemical research.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Jones, A. J., & Grant, D. M. (1971). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides.
  • Gancia, G., et al. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(3), 698.
  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Ghasemi, J., et al. (2012). Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Journal of Chemistry, 90(10), 837-846.
  • Vicha, J., et al. (2021). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Physical Chemistry Chemical Physics, 23(3), 1845-1855.
  • University of California, Davis. (n.d.). Small molecule NMR sample preparation. Retrieved from [Link]

  • Instruct-ERIC. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2016). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-10.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

  • Georgian Court University. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Bruker. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Royal Society of Chemistry. (2008, August 31). The power of NMR: in two and three dimensions. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. RSC Advances, 8(32), 17896-17904.
  • Weizmann Institute of Science. (n.d.). Measuring ¹H NMR Spectra. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 16-21.
  • Tierney, J., Malfara, M., & Jansen, A. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(7), 877-881.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry, 39(8), 471-480.
  • de la Cruz, J. F., et al. (2020). Prediction of 15N NMR chemical shifts for nitrogenated aromatic compounds. Magnetic Resonance in Chemistry, 58(11), 1056-1064.
  • Varian, Inc. (n.d.). Running ¹³C spectra. Retrieved from [Link]

  • Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 39(11), 673-685.
  • Guan, Y., et al. (2021). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO 2 )/Donating (NH 2 ) Group Be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(7), 877-881.
  • Adcock, W., & Khor, T. C. (1978). Nature of substituent effects in nuclear magnetic resonance spectroscopy. 1. Factor analysis of carbon-13 chemical shifts in aliphatic halides. The Journal of Organic Chemistry, 43(7), 1272-1276.
  • Bruker. (n.d.). ¹³C-NMR Protocol for beginners AV-400. Retrieved from [Link]

  • EPFL. (n.d.). ¹³C NMR. Retrieved from [Link]

  • Abraham, R. J., et al. (2009). ¹H Chemical Shifts in NMR. In eMagRes.
  • Zhang, L., et al. (2007). Chemical shifts calculations on aromatic systems: A comparison of models and basis sets. Journal of Molecular Structure: THEOCHEM, 806(1-3), 229-234.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). ¹H NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry (pp. 75-156). Georg Thieme Verlag.

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Comparative

Efficacy of N-acetyl-3,5-diiodotyrosine ethyl ester compared to natural thyroid precursors

An In-Depth Comparative Analysis for Drug Development Professionals: Efficacy of N-acetyl-3,5-diiodotyrosine ethyl ester versus Natural Thyroid Precursors Introduction: The Landscape of Thyroid Hormone Modulation The thy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Drug Development Professionals: Efficacy of N-acetyl-3,5-diiodotyrosine ethyl ester versus Natural Thyroid Precursors

Introduction: The Landscape of Thyroid Hormone Modulation

The thyroid hormones, 3,5,3'-triiodothyronine (T3) and its prohormone L-thyroxine (T4), are fundamental regulators of metabolism, development, and homeostasis in nearly all vertebrate tissues.[1] Their synthesis is a complex process involving the iodination of tyrosine residues within the thyroglobulin protein. Clinical intervention for hypothyroidism, a condition of insufficient thyroid hormone production, has been dominated for decades by replacement therapy with synthetic levothyroxine (T4).[2] This approach relies on the body's natural peripheral conversion of T4 to the more biologically active T3.

While effective for many, a subset of patients on levothyroxine monotherapy report persistent symptoms despite normalized serum Thyroid-Stimulating Hormone (TSH) levels, fueling ongoing research into alternative therapeutic strategies.[2][3] This has led to investigations into combination T4/T3 therapies and a renewed interest in the composition of Natural Desiccated Thyroid (NDT) extracts.[4][5]

In the preclinical and research chemical space, a variety of thyroid hormone analogs and derivatives have been synthesized for investigational purposes. One such molecule is N-acetyl-3,5-diiodotyrosine ethyl ester. This guide provides a comprehensive, data-supported comparison between this synthetic compound and the natural thyroid precursors, T4 and T3. We will dissect their structural differences, mechanisms of action, and the experimental frameworks required to validate their efficacy, offering a critical perspective for researchers in endocrinology and drug development.

Part 1: Structural and Mechanistic Foundations

A molecule's function is inextricably linked to its structure. The fundamental difference between active thyroid hormones and N-acetyl-3,5-diiodotyrosine ethyl ester lies in their core chemical scaffold.

Natural Thyroid Precursors: T4 and T3 are iodinated thyronines. The thyronine structure consists of two phenyl rings linked by an ether bridge. This specific conformation is critical for binding to thyroid hormone receptors (TRs). T4 is a prohormone, and its conversion to the highly active T3 via deiodinase enzymes is a key control point in thyroid hormone action.[4]

N-acetyl-3,5-diiodotyrosine ethyl ester: This compound is a modified tyrosine, not a thyronine. It is a derivative of 3,5-diiodotyrosine (DIT), which is a biological precursor used to build T3 and T4 within the thyroid gland, but it is not a hormone itself. The key structural modifications are:

  • N-acetylation: An acetyl group (CH₃CO-) is attached to the amine of the tyrosine backbone.

  • Ethyl Esterification: The carboxylic acid group is converted into an ethyl ester (-COOCH₂CH₃).

These modifications are often employed in drug design to enhance a molecule's lipophilicity and, potentially, its absorption and bioavailability, essentially creating a pro-drug.[6][7]

Caption: Structural relationship between thyroid hormones and the synthetic tyrosine derivative.

Mechanism of Action: Receptor Binding and Gene Regulation

The physiological effects of thyroid hormones are mediated by the binding of T3 to nuclear thyroid hormone receptors, TRα and TRβ.[8] This hormone-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, recruiting co-activator or co-repressor proteins to modulate the transcription of target genes. This intricate process governs everything from basal metabolic rate to cardiac function.[1]

G T3 T3 TR Thyroid Receptor (TR) T3->TR Binds in Nucleus TRE Thyroid Response Element (TRE) on DNA TR->TRE Binds to DNA Transcription Gene Transcription Modulation TRE->Transcription Response Physiological Response Transcription->Response

Caption: Simplified signaling pathway of the active thyroid hormone T3.

For N-acetyl-3,5-diiodotyrosine ethyl ester, a direct thyromimetic action is highly unlikely due to its tyrosine structure, which lacks the essential ether-linked second ring required for high-affinity TR binding. Its biological potential hinges entirely on its metabolic fate. In the body, esterase and amidase enzymes would likely hydrolyze the ethyl ester and N-acetyl groups to yield 3,5-diiodotyrosine (DIT).[9] While DIT is formed endogenously from the breakdown of T4[10], it does not possess the hormonal activity of T3 and does not effectively bind to thyroid receptors to elicit a physiological response.

Part 2: Comparative Efficacy and Bioavailability

A direct comparison of efficacy is challenging, as N-acetyl-3,5-diiodotyrosine ethyl ester is not a clinical therapeutic and lacks in vivo efficacy data for thyroid-related conditions. The comparison must therefore be drawn between the established clinical profile of levothyroxine and the scientifically inferred potential of the synthetic compound.

FeatureL-Thyroxine (T4)3,5,3'-Triiodothyronine (T3)N-acetyl-3,5-diiodotyrosine ethyl ester
Chemical Class Iodinated ThyronineIodinated ThyronineN-acetylated, Esterified Diiodotyrosine
Biological Role ProhormoneActive HormoneSynthetic Precursor to DIT
Mechanism Converted to T3Binds to nuclear TRs, modulates gene transcriptionLikely hydrolyzed to DIT; no direct TR binding
Clinical Use Standard of care for hypothyroidism[2][3]Used in combination therapy or for specific conditionsNone; for research use only[11]
Oral Bioavailability ~70-80%~95%Unknown, but modifications suggest potential for high absorption
Half-life ~7 days~1 dayUnknown, likely short due to rapid hydrolysis
Proven Efficacy High (reverses hypothyroidism)High (potent, but short-acting)Not established; presumed to be ineffective as a T3/T4 replacement

Part 3: Essential Experimental Protocols for Efficacy Validation

For any novel compound proposed to modulate the thyroid axis, a rigorous, multi-step validation process is imperative. Below are two foundational experimental protocols designed to assess the potential thyromimetic activity of a compound like N-acetyl-3,5-diiodotyrosine ethyl ester.

Protocol 1: In Vitro Thyroid Hormone Receptor Competitive Binding Assay

Objective: To quantify the binding affinity of the test compound for the human thyroid hormone receptor isoforms, TRα and TRβ, to determine if it can displace the natural ligand, T3.

Methodology:

  • Receptor Preparation: Isolate the ligand-binding domains (LBDs) of human TRα and TRβ, typically expressed as recombinant proteins.

  • Assay Setup: In a multi-well plate format, incubate a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3) with the prepared receptor LBDs.

  • Competition: Add increasing concentrations of the unlabeled competitor: T3 (for positive control) and the test compound (N-acetyl-3,5-diiodotyrosine ethyl ester and its potential metabolite, DIT).

  • Incubation & Separation: Allow the reaction to reach equilibrium. Separate the receptor-bound radioligand from the free radioligand using a method like filtration or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). This value is inversely proportional to binding affinity.[12][13]

G A Prepare TRα/TRβ Ligand Binding Domains B Incubate TRs with Radiolabeled [¹²⁵I]T3 A->B D Separate Bound from Free [¹²⁵I]T3 B->D C Add Increasing Concentrations of Test Compound C->B E Quantify Radioactivity (Gamma Counting) D->E F Calculate IC₅₀ Value E->F

Caption: Workflow for a competitive thyroid receptor binding assay.

Protocol 2: In Vivo Thyromimetic Activity in a Rodent Model of Hypothyroidism

Objective: To determine if the test compound can rescue the physiological and biochemical phenotype of hypothyroidism in a living organism.

Methodology:

  • Induction of Hypothyroidism: Render adult male mice or rats hypothyroid. This is typically achieved either by surgical thyroidectomy or by administering an antithyroid drug like propylthiouracil (PTU) or methimazole in the drinking water for several weeks.[14]

  • Animal Grouping: Randomly assign the hypothyroid animals to several treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or oil).

    • Group 2: Positive control (L-thyroxine, T4).

    • Group 3: Test Compound (N-acetyl-3,5-diiodotyrosine ethyl ester) at various doses.

  • Dosing Regimen: Administer the respective treatments daily (e.g., via oral gavage or intraperitoneal injection) for a period of 2-4 weeks.[14]

    • Serum Analysis: Measure serum levels of TSH, T4, and T3 via ELISA or RIA. In a hypothyroid animal, TSH will be high and T4/T3 will be low. Effective treatment should normalize these levels.

    • Metabolic Assessment: Monitor changes in body weight and, if possible, measure oxygen consumption as an indicator of metabolic rate.

    • Gene Expression: Isolate RNA from target tissues like the liver and heart. Use quantitative PCR (qPCR) to measure the expression of known T3-responsive genes (e.g., Dio1, Thrsp in the liver). An effective compound will induce the expression of these genes.[14]

G A Induce Hypothyroidism in Rodents B Group & Treat: 1. Vehicle 2. T4 (Control) 3. Test Compound A->B C Daily Dosing (2-4 weeks) B->C D Collect Blood & Tissues C->D E Analyze Endpoints: - Serum TSH, T4, T3 - Body Weight - Target Gene Expression D->E F Assess Efficacy E->F

Caption: Experimental workflow for in vivo assessment of thyromimetic activity.

Conclusion and Future Directions

The available scientific evidence overwhelmingly supports the use of natural thyroid precursors—specifically synthetic L-thyroxine—as the cornerstone for treating hypothyroidism. Its efficacy is well-documented, and its pharmacokinetics are well-understood.

In contrast, N-acetyl-3,5-diiodotyrosine ethyl ester is a research chemical, not a therapeutic agent for thyroid disorders. Its chemical structure, a modified tyrosine, fundamentally distinguishes it from the active thyronine hormones. While its N-acetyl and ethyl ester modifications might enhance its properties as a pro-drug for 3,5-diiodotyrosine (DIT), DIT itself is not a biologically active thyroid hormone. Therefore, N-acetyl-3,5-diiodotyrosine ethyl ester is not a viable alternative to T4 or T3 for thyroid hormone replacement.

For drug development professionals, this analysis underscores a critical principle: thyromimetic activity is exquisitely dependent on the thyronine scaffold for effective receptor binding and subsequent gene regulation. Future research into novel thyroid modulators should focus on analogs that maintain this core structure while optimizing for tissue-selective uptake or improved pharmacokinetic profiles.[8]

References

  • Heuer, H., & Visser, T. J. (2016). Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice. Endocrine, 54(1), 55-65.
  • Li, J., et al. (2016). Structure-based approach for the study of thyroid hormone receptor binding affinity and subtype selectivity. Journal of Biomolecular Structure and Dynamics, 34(11), 2383-2400.
  • Bleicher, L., et al. (2006). Thyroid Receptor Ligands. 6. A High Affinity “Direct Antagonist” Selective for the Thyroid Hormone Receptor. Journal of Medicinal Chemistry, 49(22), 6475-6478.
  • Fourches, D., et al. (2015). Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure based modeling methods. SAR and QSAR in Environmental Research, 26(1), 1-21.
  • Medici, R. D. (2025). What are the current trends in Hypothyroidism treatment research and development?.
  • Samuels, H. H., Stanley, F., & Casanova, J. (1979). Relationship of Receptor Affinity to the Modulation of Thyroid Hormone Nuclear Receptor Levels and Growth.
  • Hoang, T. D., et al. (2013). Desiccated thyroid extract compared with levothyroxine in the treatment of hypothyroidism: a randomized, double-blind, crossover study. Journal of Clinical Endocrinology & Metabolism, 98(5), 1982-1990. [Link]

  • ResearchGate. (n.d.). Possible mechanism of the oxidative condensation of N-acetyl-3,5-diiodotyrosine ethyl ester XI with the formation of N-acetyl-3,5,3',5'-tetraiodothyronine XII.
  • Moor, I., et al. (2018). Study protocol: a randomised controlled trial on the clinical effects of levothyroxine treatment for subclinical hypothyroidism in people aged 80 years and over. BMC Endocrine Disorders, 18(1), 67.
  • Barwary, M. S. (2025). Exploring the Efficacy of Once and Twice Weekly Thyroxine Dosing: A Promising Approach for Hypothyroidism Management. Barw Medical Journal.
  • Li, Y., et al. (2025). Efficacy and safety of levothyroxine monotherapy in lowering the risk of cardiovascular disease in older adults with subclinical hypothyroidism: research protocols of a multicenter, open-label, randomized controlled trial. BMC Endocrine Disorders.
  • Santa Cruz Biotechnology. (n.d.). N-acetyl-3,5-diiodotyrosine ethyl ester.
  • MilliporeSigma. (n.d.). N-ACETYL-3,5-DIIODO-L-TYROSINE ETHYL ESTER.
  • Meinhold, H., et al. (1991).
  • U.S. Environmental Protection Agency. (2025). N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester - Chemical Details.
  • India Fine Chemicals. (n.d.). N-Acetyl-3,5-diiodotyrosine ethyl ester.
  • Akkuluri, R. R. (2010). Synthesis and Analysis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl Yyrosine Ethyl Ester.
  • BOC Sciences. (n.d.).
  • Petrova, A. (2015). Synthetic or a Natural Thyroid Replacement: Should the Choice be Left to the Patient?. Journal of Endocrinology and Diabetes, 2(3).
  • Al-Badr, A. A. (n.d.). Metabolic Changes of Drugs and Related Organic Compounds. King Saud University.
  • BenchChem. (2025). Pharmacokinetics and bioavailability of N-Acetyl-L-tyrosine. BenchChem.
  • Lowe, J. (2018). Natural desiccated thyroid for the treatment of hypothyroidism?. Journal of Advances in Medicine and Medical Research, 1-7.
  • Thyroid UK. (2025).
  • Endocrine Society. (2020). Hypothyroidism patients cite effectiveness in choosing alternative to standard therapy. Endocrine Society News.
  • Giampaoli, S., et al. (2021).
  • Kupka, T., & Bloomer, R. J. (2025). Impact of a Glycine and N-Acetyl Cysteine Ethyl Ester Complex on Antioxidant and Inflammation Status and Related. Annals of Clinical and Medical Case Reports, 15(1).

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-acetyl-3,5-diiodotyrosine ethyl ester

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-acetyl-3,5-diiodotyrosine ethyl ester, grounded in regulatory principles and best laboratory practices. The procedural framework herein is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Risk Mitigation

While many Safety Data Sheets (SDS) for the non-iodinated parent compound, N-acetyl-L-tyrosine ethyl ester, do not classify it as a hazardous substance, the di-iodinated derivative must be handled with greater caution.[1][2][3] The toxicological properties of N-acetyl-3,5-diiodotyrosine ethyl ester have not been fully investigated.[4] However, its chemical structure places it in a specific regulatory class that dictates its disposal pathway.

The core principle guiding its disposal is its classification as a halogenated organic compound due to the presence of two carbon-iodine bonds.[5] Halogenated organic wastes are specifically regulated due to their potential to form persistent pollutants or highly toxic byproducts, such as dioxins or hydrogen iodide, if not disposed of correctly (e.g., through improper incineration).[6][7] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against accidental exposure. All handling and disposal procedures must be conducted while wearing the following equipment.[8][9]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from splashes or airborne dust particles of the compound.[9]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Contaminated gloves must be disposed of as chemical waste.[3]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, such as during a large spill cleanup.[1][9]

Waste Classification and Segregation: The Cornerstone of Compliance

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated streams can lead to regulatory violations and significantly increase disposal costs. The decision to classify N-acetyl-3,5-diiodotyrosine ethyl ester as a halogenated waste is not merely a best practice; it is mandated by regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][10]

The following workflow provides a clear decision-making process for segregating this waste stream.

G start Waste Generated (Containing N-acetyl-3,5-diiodotyrosine ethyl ester) q1 Does the compound contain a carbon-halogen bond (F, Cl, Br, I)? start->q1 yes Yes, it contains Iodine. q1->yes Self-Validating Check segregate Segregate into a clearly labeled 'Halogenated Organic Waste' container. yes->segregate label_container Ensure container is labeled with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Associated Hazards (e.g., 'Toxic upon combustion') segregate->label_container disposal_request Arrange for disposal through a licensed hazardous waste management company. label_container->disposal_request

Caption: Decision workflow for proper waste segregation.

Standard Operating Procedures for Disposal

The following protocols provide step-by-step guidance for handling different forms of waste containing N-acetyl-3,5-diiodotyrosine ethyl ester.

Protocol 1: Disposal of Small Quantities and Contaminated Labware

This procedure applies to residual amounts of the compound on items such as weigh paper, spatulas, gloves, and empty stock bottles.

Methodology:

  • Collection: Place all contaminated solid items directly into a designated, robust, and sealable hazardous waste container lined with a heavy-duty plastic bag. This container must be explicitly labeled "Halogenated Organic Waste."

  • Rinsing (Optional but Recommended): For contaminated glassware or empty stock bottles, rinse three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate is now considered halogenated organic liquid waste. Collect it in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container. Do not pour this rinsate down the drain .[1][2]

  • Container Sealing: Once the solid waste container is full, securely seal it. Ensure the external surfaces are clean and free of contamination.

  • Labeling and Storage: Label the container with the full chemical name and the date. Store it in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) office or a licensed disposal company.

Scientific Rationale: Segregating even trace amounts of halogenated compounds is crucial. The "triple rinse" procedure for containers is a standard practice derived from EPA regulations to ensure that containers are rendered non-hazardous or that the hazardous material is effectively captured for proper disposal.[4]

Protocol 2: Disposal of Bulk or Unused N-acetyl-3,5-diiodotyrosine ethyl ester

This procedure applies to larger quantities of the compound that are expired, off-specification, or no longer needed.

Methodology:

  • Original Container: If possible, leave the material in its original, clearly labeled container. Ensure the container is in good condition and the lid is sealed tightly.

  • Repackaging (If Necessary): If the original container is compromised, carefully transfer the material to a new, compatible container suitable for solid waste. Avoid creating dust during the transfer.[1]

  • Labeling: Create a hazardous waste label that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "N-acetyl-3,5-diiodotyrosine ethyl ester"

    • The date accumulation started

    • Any known hazard characteristics

  • Documentation: Log the material in your laboratory's chemical waste inventory.

  • Collection Request: Arrange for pickup with your institution's EHS office or a certified hazardous waste contractor. Provide them with the SDS if available, or at a minimum, the full chemical name and quantity. The ultimate disposal method will likely be high-temperature incineration, which is the standard for many halogenated organic wastes.[6]

Scientific Rationale: Keeping the chemical in its original container minimizes handling and ensures that all identifying information and original hazard warnings remain with the waste. Proper labeling is a legal requirement under OSHA and EPA regulations, ensuring that waste handlers are fully aware of the container's contents and associated risks.[8][11]

Protocol 3: Spill Cleanup and Disposal

In the event of a spill, safety and containment are the immediate priorities.

Methodology:

  • Evacuate and Ventilate: If the spill is large or has generated dust, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Don PPE: Wear the appropriate PPE as listed in the table above, including respiratory protection if necessary.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a sealable, labeled hazardous waste container.[3] Avoid actions that create dust.

  • Decontamination: Clean the spill area with a cloth dampened with soap and water. Place the contaminated cleaning materials into the same hazardous waste container.

  • Disposal: Seal and label the container as "Halogenated Organic Waste" and arrange for its disposal according to Protocol 1.

Scientific Rationale: Using an inert absorbent minimizes the risk of a reaction with the spilled chemical. The primary goal of the cleanup procedure is to contain the material safely and package it for disposal without creating a secondary hazard, such as airborne dust which could be inhaled.[9]

Regulatory and Compliance Overview

The disposal of N-acetyl-3,5-diiodotyrosine ethyl ester is governed by multiple layers of regulation. In the United States, the EPA sets the standards for hazardous waste management under RCRA (40 CFR Part 268).[10] As a halogenated organic compound, this chemical falls under these stringent regulations. It is the legal responsibility of the waste generator (the laboratory) to correctly classify, label, and arrange for the disposal of hazardous waste.[4] Always consult and adhere to your specific institutional, local, and state regulations, which may be more stringent than federal guidelines.[12][13]

Conclusion

The responsible disposal of N-acetyl-3,5-diiodotyrosine ethyl ester is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its classification as a halogenated organic compound and adhering to the rigorous segregation, handling, and disposal protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always default to the most cautious approach and consult with your institution's environmental health and safety professionals when in doubt.

References

  • Material Safety Data Sheet - N-acetyl-L-tyrosine ethyl ester 99% (atee) . Oxford Lab Fine Chem LLP.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.

  • Safety Data Sheet - N-Acetyl-L-tyrosine Ethyl Ester Monohydrate . Tokyo Chemical Industry Co., Ltd.

  • Safety Data Sheet - N-Acetyltyrosine (N-Acetyl-L-Tyrosine) . LGC Standards.

  • Iodine - Material Safety Data Sheet . Durham Technical Community College.

  • Iodobenzene Safety Data Sheet . Santa Cruz Biotechnology.

  • Hazardous Waste Segregation . Unknown.

  • Iodine Safety Data Sheet . ScienceLab.com.

  • N-Acetyl-L-Tyrosine Ethyl Ester Material Safety Data Sheet . Sisco Research Laboratories Pvt. Ltd.

  • Material Safety Data Sheet - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99% . Cole-Parmer.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations.

  • Safety Data Sheet - Iodine, 1% Aqueous Solution . Home Science Tools.

  • Safety Data Sheet - Iodine 0.05M . Reagecon.

  • Toxicological Profile for Iodine . Agency for Toxic Substances and Disease Registry.

  • Safety Data Sheet - N-Acetyl-L-tyrosine . Fisher Scientific.

  • Safety Data Sheet - Lugol's Solution (Iodine-Potassium Iodide) . Aldon-Chem.

  • N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester - Chemical Details . U.S. Environmental Protection Agency.

  • Iodine in Workplace Atmospheres . Occupational Safety and Health Administration.

  • N-Acetyl-3,5-diiodo-L-tyrosine — Chemical Substance Information . NextSDS.

  • Hazardous Substance Fact Sheet - Iodine . New Jersey Department of Health.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-acetyl-3,5-diiodotyrosine ethyl ester

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. N-acetyl-3,5-diiodotyrosine ethyl ester, a di-iodinated derivative of N-acetyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. N-acetyl-3,5-diiodotyrosine ethyl ester, a di-iodinated derivative of N-acetyltyrosine ethyl ester, is one such compound where a comprehensive understanding of its toxicological profile is still developing. While safety data for the non-iodinated parent molecule, N-acetyl-L-tyrosine ethyl ester, suggests it is not a hazardous substance, the introduction of two iodine atoms to the phenolic ring fundamentally alters its chemical nature and potential biological activity.[1][2][3]

Therefore, this guide is built upon the foundational principle of "As Low As Reasonably Achievable" (ALARA). We will operate under the assumption that the compound may present hazards associated with organo-iodine compounds, including potential skin, eye, and respiratory irritation, until proven otherwise.[2][4] This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure.

Hazard Assessment: The Rationale for Enhanced Precautions

The toxicological properties of N-acetyl-3,5-diiodotyrosine ethyl ester have not been fully investigated.[2] However, we can infer potential hazards from related structures:

  • Elemental Iodine: Is a known irritant to the eyes, skin, and respiratory system. It can cause skin burns and rashes upon contact.[4][5]

  • Parent Molecule (N-acetyl-L-tyrosine ethyl ester): While generally classified as non-hazardous, some safety data sheets (SDS) caution that it may cause eye, skin, and respiratory tract irritation.[1][2][3]

  • Organo-iodine Compounds: This class of compounds has a wide range of biological activities. The presence of iodine can enhance membrane permeability and reactivity. Some radioiodinated compounds are known to penetrate gloves and skin.[6]

Given this information, we must treat N-acetyl-3,5-diiodotyrosine ethyl ester as a potentially hazardous substance. Our personal protective equipment (PPE) strategy is designed to create multiple barriers, minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion.

Core PPE Requirements for N-acetyl-3,5-diiodotyrosine ethyl ester

All handling of this compound, particularly in its powdered form, should be performed within a certified chemical fume hood to control airborne particulates.[1][3] The following table summarizes the minimum PPE required.

Protection Type Specification Rationale & Expert Insight
Hand Protection Nitrile gloves (double-gloving recommended)Provides a primary barrier against dermal absorption. Double-gloving is a best practice when handling compounds with unknown toxicological profiles or those that may penetrate standard glove materials, as seen with some radioiodine compounds.[6] Change the outer glove immediately if contamination is suspected.
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of solutions or airborne powder. Standard prescription glasses are not a substitute. Goggles provide a more complete seal and are required by OSHA and EU standards for handling liquid chemicals or irritants.[7][8][9]
Body Protection Flame-resistant laboratory coat with long sleeves and a fully fastened frontProtects skin and personal clothing from contamination. The lab coat should be removed before leaving the laboratory to prevent the spread of potential contaminants.[10]
Respiratory Protection Required when handling powder outside of a fume hood (e.g., during spill cleanup)A NIOSH-approved N95 or P100 particulate respirator should be used to prevent inhalation of the fine powder.[1][7] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[9]
Footwear Closed-toe, non-perforated shoesProtects feet from spills and falling objects. Open-toed shoes or sandals are never appropriate in a laboratory setting.[10]

Operational Workflow: Integrating Safety into Your Protocol

Effective protection relies on not just what PPE you wear, but how and when you use it. The following workflow integrates the core PPE requirements into the standard handling process for N-acetyl-3,5-diiodotyrosine ethyl ester.

G cluster_prep Preparation & Weighing cluster_handling Solution Preparation & Use cluster_cleanup Cleanup & Disposal prep Step 1: Don PPE - Lab Coat - Safety Goggles - Double Nitrile Gloves weigh Step 2: Weighing - Perform in fume hood - Use anti-static weigh boat prep->weigh Inside Fume Hood solubilize Step 3: Solubilization - Add solvent slowly - Keep sash lowered weigh->solubilize experiment Step 4: Experimental Use - Maintain all PPE - Handle solutions carefully to avoid splashes solubilize->experiment decontaminate Step 5: Decontamination - Wipe down surfaces - Use appropriate solvent/detergent experiment->decontaminate dispose Step 6: Waste Disposal - Segregate solid & liquid waste - Follow institutional guidelines decontaminate->dispose doff Step 7: Doff PPE - Remove outer gloves first - Wash hands thoroughly dispose->doff Exiting Lab

Caption: Workflow for Safe Handling of N-acetyl-3,5-diiodotyrosine ethyl ester.

Procedural Guidance
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2] The container should be kept tightly closed.[1][3]

  • Preparation (Donning PPE): Before handling the primary container, don all required PPE as outlined in the table above. This establishes a baseline of protection before any potential for exposure exists.

  • Weighing and Handling Powder: Always handle the solid material inside a chemical fume hood to minimize inhalation risk.[1][3] Use tools like spatulas to avoid direct contact. Using anti-static weigh paper or boats can prevent the fine powder from becoming airborne.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep all containers capped when not in use.

  • Disposal: Dispose of contaminated materials, including gloves, weigh boats, and pipette tips, in a dedicated, sealed waste container.[11] Liquid waste containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste down the drain.[1] All disposal must adhere to local and institutional regulations.

  • Doffing PPE and Hygiene: After completing your work and decontaminating the work area, remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the lab coat, and finally the inner gloves. Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][12]

Emergency Plans: Spills and Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2]

  • Spill: For a small spill of solid material, gently cover it with a damp paper towel to avoid creating dust. Then, carefully sweep the material into a designated waste container.[1][2] For larger spills, evacuate the area and follow your institution's emergency procedures.

This comprehensive approach to PPE and handling provides a robust framework for working safely with N-acetyl-3,5-diiodotyrosine ethyl ester. By understanding the rationale behind each step, you empower yourself to maintain a secure laboratory environment, ensuring both personal safety and the integrity of your research.

References

  • Iodine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet: Iodine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Iodine. (2010). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: Iodine solution. (n.d.). Carl ROTH. Retrieved from [Link]

  • Material Safety Data Sheet - n-acetyl-l-tyrosine ethyl ester 99% (atee). (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Material Safety Data Sheet - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99%. (2005). Cole-Parmer. Retrieved from [Link]

  • N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester - Chemical Details. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Iodine-125 Handling Precautions. (n.d.). Princeton University. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Standard Operating Procedures: Diphtheria Toxin. (n.d.). Rutgers University Environmental Health & Safety. Retrieved from [Link]

  • The oxidation of diiodotyrosine derivatives. (1950). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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